Product packaging for Isobutylene(Cat. No.:CAS No. 42278-27-3)

Isobutylene

Cat. No.: B7769684
CAS No.: 42278-27-3
M. Wt: 56.11 g/mol
InChI Key: VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Description

Significance in Chemical Research and Industrial Applications

Isobutylene's branched structure and the presence of a double bond make it a highly reactive and versatile building block in the petrochemical industry. vinatiorganics.comevonik.com It serves as a precursor for the synthesis of numerous commercially important compounds. gevo.com For instance, it is used to produce isooctane (B107328), a high-octane component of aviation gasoline. nih.govvinatiorganics.com Furthermore, This compound (B52900) is a key starting material for producing antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) through the Friedel-Crafts alkylation of phenols. wikipedia.orgwestairgases.com It is also a precursor for manufacturing methacrolein (B123484) and pivalic acid. wikipedia.orgmanavchem.com

The etherification of this compound with alcohols such as methanol (B129727) and ethanol (B145695) yields methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), respectively. vinatiorganics.comgevo.com These ethers have been widely used as oxygenate additives in gasoline to boost octane (B31449) ratings and promote more complete combustion, thereby reducing harmful emissions. gevo.comwestairgases.com

This compound is a crucial monomer in the field of polymer science, most notably for the production of polythis compound (B167198) (PIB) and butyl rubber. wikipedia.orgmetrowelding.com

Polythis compound (PIB): This polymer is synthesized through the cationic polymerization of this compound. wikipedia.org The molecular weight of the resulting polymer dictates its application. wikipedia.org Low-molecular-weight PIB is used as a plasticizer, while medium and high-molecular-weight PIBs are key components in adhesives and sealants due to their tackiness and flexibility. wikipedia.orgipec.global PIB is also utilized as a viscosity modifier in lubricating oils. westairgases.comqixitd.com

Butyl Rubber: Produced by copolymerizing this compound with a small amount of isoprene (B109036), butyl rubber is a synthetic rubber known for its excellent impermeability to gases and resistance to heat, weathering, and chemicals. westairgases.commetrowelding.com This property makes it ideal for manufacturing tire inner tubes, tire liners, seals, and hoses. evonik.commetrowelding.com

The polymerization of this compound is a significant area of research, with studies focusing on mechanisms like cationic polymerization, which is the typical method for its production. wikipedia.orgrsc.org

This compound and its derivatives play a vital role in enhancing the performance of fuels and lubricants. evonik.comevonik.com

Fuel Additives: As mentioned, this compound is a precursor to MTBE and ETBE, which increase the octane rating of gasoline. metrowelding.comprecedenceresearch.com It is also used to produce isooctane, another critical high-octane fuel component, through alkylation with butane (B89635) or dimerization followed by hydrogenation. wikipedia.orgwestairgases.com

Lubricant Additives: Derivatives of this compound, such as polythis compound, are used as lubricant additives to improve the viscosity index, reduce oil consumption, and enhance anti-wear properties. metrowelding.comipec.global Sulfurized this compound compounds serve as extreme pressure (EP) and anti-wear additives in lubricants, forming a protective film on metal surfaces under high loads and temperatures to prevent friction and wear. minglanchem.comminglanchem.com These additives also exhibit antioxidant and corrosion-inhibiting properties. minglanchem.comminglanchem.com Highly reactive polythis compound (HRPIB) is a major commercial intermediate for producing fuel and lubricant additives. rsc.orgresearchgate.net

Historical Perspective of this compound Research

The industrial utilization of this compound dates back to the early 20th century. In 1947, a patent described the extraction of this compound from hydrocarbon mixtures using sulfuric acid. acs.org Later research in 1950 improved this process to exclude 1-butene (B85601) from the extracted this compound. acs.org A significant advancement was the discovery that high-purity this compound could be produced by dehydrating tert-butyl alcohol (t-BuOH). acs.org This method, often using catalysts like p-toluenesulfonic acid or aluminum oxide, became a widespread procedure for producing this compound. acs.orggoogle.com

The polymerization of this compound has been a subject of extensive academic and industrial research. The development of the "inifer" (initiator-transfer agent) technique in the late 1970s and early 1980s was a milestone in controlled cationic polymerization, allowing for the synthesis of telechelic polymers with specific end-groups. tandfonline.com Industrial processes for this compound polymerization often employ Lewis acids like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) as catalysts, typically at very low temperatures. google.comacs.org

Overview of Current Research Landscape and Challenges

Current research on this compound is focused on improving production efficiency, developing more sustainable manufacturing routes, and enhancing its application in advanced materials.

A major challenge in the traditional production of this compound and its polymers is the reliance on petrochemical feedstocks and energy-intensive processes. nih.gov The conventional cationic polymerization of this compound often requires very low temperatures (e.g., -100 °C) and highly purified feedstocks, making the process expensive. rsc.org Furthermore, the use of catalysts like boron trifluoride can produce undesirable fluorine-based byproducts. rsc.org

To address these challenges, significant research is being directed towards:

Sustainable Production: There is a growing interest in producing bio-based this compound through fermentation of renewable resources like sugars from lignocellulosic hydrolysate. nih.govvinatiorganics.com Companies and research groups are engineering microorganisms, such as E. coli and cyanobacteria, to produce isobutene from glucose or CO₂. acs.orgbiorxiv.orgenergyindustryreview.comfraunhofer.de These biological routes aim to create a more sustainable and potentially cost-competitive alternative to petrochemical production. nih.govmanchester.ac.uk

Advanced Catalysis: Research is ongoing to develop more efficient and environmentally friendly catalyst systems for this compound polymerization. This includes exploring new initiating systems based on ionic liquids and Lewis acid-ether complexes that can operate at higher temperatures and in less polar solvents. rsc.orgresearchgate.net

Process Optimization: Efforts are being made to optimize existing processes. For instance, computational modeling is being used to validate and improve the efficiency of separation and purification towers in this compound production. acs.org

Environmental concerns associated with some this compound derivatives, such as the groundwater contamination potential of MTBE, have also driven research into alternative fuel additives and more stringent production regulations. precedenceresearch.com The development of highly reactive polythis compound (HRPIB) continues to be a focus, as it is a key intermediate for high-performance fuel and lubricant additives. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8<br>C4H8<br>CH2=C(CH3)2 B7769684 Isobutylene CAS No. 42278-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-1-ene
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InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
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InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C
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Molecular Formula

C4H8, Array
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Related CAS

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent)
Record name 1-Propene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID9020748
Record name Isobutene
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Molecular Weight

56.11 g/mol
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Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C
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Flash Point

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03
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Density

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59
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Vapor Density

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94
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Vapor Pressure

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257
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Color/Form

Colorless gas, Colorless volatile liquid or easily liquefied gas

CAS No.

115-11-7, 68037-14-9
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Melting Point

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C
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Synthesis and Production Methodologies of Isobutylene

Petrochemical Routes for Isobutylene (B52900) Production

The predominant methods for industrial-scale this compound production are rooted in petrochemical refining processes. These methods leverage the abundant supply of hydrocarbons from crude oil to generate this compound through catalytic reactions at high temperatures.

Catalytic Dehydrogenation of Butanes

Catalytic dehydrogenation is a targeted process that converts isobutane (B21531) into this compound by removing hydrogen atoms. melscience.com This reaction is typically carried out at elevated temperatures, generally ranging from 500 to 600°C, in the presence of a catalyst. melscience.com Various catalysts are employed in this process, including chromium oxide, platinum-based catalysts, and more recently, gallium-based systems. google.compatsnap.com The fundamental reaction involves the breaking of C-H bonds, leading to the formation of a double bond and the release of hydrogen gas. melscience.com This method offers a direct route to this compound from a specific feedstock. The process can achieve high yields of this compound, often up to 80-90%. melscience.com

The reaction for the dehydrogenation of isobutane to this compound is as follows: (CH₃)₂CH-CH₃ → (CH₃)₂C=CH₂ + H₂ melscience.com

Table 1: Catalysts and Conditions for Isobutane Dehydrogenation

Catalyst Type Typical Operating Temperature (°C) Key Characteristics
Chromium Oxide (Cr₂O₃) 550 - 650 Early generation catalyst, effective but with environmental concerns.
Platinum-based (e.g., Pt-Sn/Al₂O₃) 550 - 600 High activity and selectivity, but susceptible to deactivation by coking.
Gallium-based (e.g., Ga₂O₃/Al₂O₃) 580 - 640 Offers good selectivity and stability. google.com

Steam Cracking of Petroleum Naphtha

Steam cracking is a cornerstone of the petrochemical industry for producing light olefins, including this compound. wikipedia.org In this process, a hydrocarbon feedstock, such as petroleum naphtha, liquefied petroleum gas (LPG), ethane, propane, or butane (B89635), is mixed with steam and subjected to very high temperatures, typically around 850°C, in the absence of oxygen. wikipedia.org The intense heat causes the larger hydrocarbon molecules to break down into smaller, unsaturated hydrocarbons through a free-radical mechanism. unizg.hr The resulting product mixture is complex and depends on the composition of the feedstock, the hydrocarbon-to-steam ratio, the cracking temperature, and the residence time in the furnace. wikipedia.org Lighter feedstocks tend to yield more ethylene (B1197577) and propylene (B89431), while heavier feedstocks produce a broader range of products, including this compound. wikipedia.org After cracking, the hot gases are rapidly cooled to halt further reactions, and the this compound is then separated from the product stream through distillation. wikipedia.org

Biosynthesis and Bio-derived Pathways of this compound

In response to growing environmental concerns and a desire for sustainable chemical production, significant research has focused on developing bio-based routes to this compound. These pathways utilize microbial fermentation to produce a precursor, isobutanol, which is then converted to this compound.

Microbial Production of Isobutanol-Derived this compound

The biosynthesis of isobutanol is achieved through the metabolic engineering of various microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov These microbes are engineered to contain a synthetic pathway that converts pyruvate (B1213749), a key intermediate in glycolysis, into isobutanol. mdpi.com This engineered pathway involves a series of enzymatic steps, including the conversion of pyruvate to 2-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol. mdpi.com Genetically engineered organisms have been reported to produce up to 50 g/L of isobutanol. nih.govresearchgate.net This bio-derived isobutanol serves as a renewable feedstock for the production of this compound. acs.org

Dehydration of Isobutanol to this compound

The conversion of isobutanol to this compound is accomplished through a dehydration reaction, where a molecule of water is eliminated from the isobutanol molecule. This reaction is endothermic and is favored at lower pressures and higher temperatures. bohrium.com The process is an alternative route to produce this compound from a renewable source. shokubai.org

Catalytic Systems for Isobutanol Dehydration (e.g., γ-Al2O3/HCl)

The dehydration of isobutanol to this compound is facilitated by solid acid catalysts. Among the most effective and commonly studied catalysts for this reaction is gamma-alumina (γ-Al₂O₃). shokubai.orgnih.gov This catalyst provides acidic sites that promote the removal of the hydroxyl group from isobutanol and the subsequent formation of a double bond. shokubai.org To enhance its stability, particularly in the presence of water which is a byproduct of the reaction, the γ-Al₂O₃ can be treated with hydrochloric acid (HCl). acs.org The γ-Al₂O₃/HCl catalyst system has demonstrated high conversion rates and selectivity for this compound. acs.org Research has shown that at temperatures between 260–280°C, isobutanol can be almost quantitatively converted to this compound with a conversion rate exceeding 99%. acs.org The resulting this compound can exhibit high purity, although minor impurities such as 1-butene (B85601), cis-2-butene, and trans-2-butene may also be formed. acs.org

Table 2: Research Findings on Isobutanol Dehydration over γ-Al₂O₃ Catalysts

Catalyst Reaction Temperature (°C) Isobutanol Conversion (%) This compound Selectivity (%) Source
γ-Al₂O₃/HCl 260 - 280 >99 ~94.4 (with butene isomers as impurities) acs.org
γ-Al₂O₃ 340 85 Up to 95 (depending on isobutanol concentration) shokubai.org
γ-Al₂O₃ (modified with pore expander) 330 97 93 nih.gov
Metabolic Engineering for Isobutanol Production

The biological production of isobutanol, a precursor for isobutene, has been a significant focus of metabolic engineering efforts. mdpi.comnih.gov Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce isobutanol from renewable feedstocks like glucose. mdpi.comnih.gov The core of this strategy involves the introduction of a synthetic pathway that channels intermediates from the organism's central metabolism towards isobutanol synthesis.

The engineered isobutanol pathway typically consists of five key enzymatic steps, starting from pyruvate, a central metabolite derived from glucose. mdpi.com This pathway is a combination of the valine biosynthesis pathway and the Ehrlich pathway. nih.gov The enzymes involved are:

Acetolactate synthase (AlsS) : Converts two molecules of pyruvate to 2-acetolactate (B3167203). nih.gov

Acetohydroxyacid reductoisomerase (AHARI or IlvC) : Reduces 2-acetolactate to 2,3-dihydroxy-isovalerate. mdpi.comnih.gov

Dihydroxyacid dehydratase (DHAD or IlvD) : Dehydrates 2,3-dihydroxy-isovalerate to 2-ketoisovalerate (KIV). mdpi.comnih.gov

2-Ketoacid decarboxylase (KIVD or KdcA) : Decarboxylates 2-ketoisovalerate to isobutyraldehyde. mdpi.comnih.gov

Alcohol dehydrogenase (ADH) : Reduces isobutyraldehyde to isobutanol. mdpi.comnih.gov

Early work in this area demonstrated the potential of this engineered pathway in E. coli, achieving an isobutanol titer of 22 g/L, which was 86% of the theoretical maximum yield. mdpi.com Subsequent research has focused on optimizing this pathway by addressing various limiting factors. Strategies to improve isobutanol production include:

Enzyme selection and expression: Identifying and overexpressing enzymes with high catalytic activity, such as KIVD from Lactococcus lactis and ADH from S. cerevisiae. mdpi.com

Pathway compartmentalization: In eukaryotic organisms like S. cerevisiae, the native isobutanol pathway is split between the cytosol and mitochondria. nih.gov Engineering the entire pathway to be localized within a single compartment, either the cytosol or mitochondria, has been shown to improve isobutanol titers. nih.gov

Elimination of competing pathways: Deleting genes responsible for the production of byproducts like ethanol (B145695), lactate, and acetate (B1210297) can redirect carbon flux towards isobutanol. nih.govosti.gov

Cofactor balancing: Ensuring a sufficient supply of cofactors like NADPH, which is required by the AHARI enzyme, is crucial for optimal pathway function. nih.gov

These metabolic engineering strategies have led to significant improvements in isobutanol titers in various microbial hosts. For instance, engineered strains of Corynebacterium glutamicum have achieved isobutanol production of 175 mM. nih.gov Further advancements in systems biology and synthetic biology are expected to continue to enhance the efficiency of microbial isobutanol production.

Enzymatic Pathways for Isobutene Formation (e.g., Diphosphomevalonate Decarboxylase)

Direct enzymatic conversion of renewable substrates to isobutene represents a promising alternative to the two-step process involving isobutanol dehydration. nih.gov One of the key enzymes explored for this purpose is mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD), also known as diphosphomevalonate decarboxylase. nih.govasm.org This enzyme is naturally involved in the biosynthesis of isoprenoids. nih.gov

It has been discovered that MDD from Saccharomyces cerevisiae (ScMDD) can catalyze the conversion of 3-hydroxy-3-methylbutyrate (3-HMB) to isobutene. nih.govasm.org In this reaction, 3-HMB, a product of leucine (B10760876) degradation, is decarboxylated to form isobutene and carbon dioxide. nih.gov The initial rates of isobutene formation by wild-type ScMDD were relatively low, with whole E. coli cells producing the enzyme at a rate of 154 pmol h⁻¹ g cells⁻¹. nih.gov

To enhance the catalytic efficiency of ScMDD for isobutene production, researchers have employed protein engineering techniques such as error-prone PCR. asm.org This has led to the identification of improved enzyme variants. For example, two variants, ScMDD1 (with an I145F mutation) and ScMDD2 (with an R74H mutation), showed 19-fold and 38-fold increases in isobutene production rates, respectively, compared to the wild-type enzyme. asm.org These genetic modifications demonstrated the potential to significantly improve the rate of enzymatic isobutene synthesis. asm.org

Another enzyme, a putative mevalonate diphosphate decarboxylase from the archaeon Picrophilus torridus, was also investigated for its isobutene production capabilities. asm.org However, detailed characterization revealed that this enzyme is actually a mevalonate-3-kinase (M3K). asm.org This M3K catalyzes the phosphorylation of 3-hydroxyisovalerate (3-HIV) to an unstable 3-phosphate intermediate, which then spontaneously decarboxylates to form isobutene. asm.org This enzymatic route has shown significantly higher isobutene production rates, reaching up to 2,880 pmol min⁻¹ mg protein⁻¹ with the purified enzyme. asm.org

This compound Production from Acetone (B3395972)

The synthesis of this compound from acetone is another viable production route. google.comgoogle.com This process typically involves the use of solid acid catalysts to promote the conversion of acetone to this compound. google.comescholarship.org Various catalytic systems have been investigated, including zeolites and mesoporous silica (B1680970). google.com

The reaction mechanism is thought to proceed through a series of steps, starting with the aldol (B89426) condensation of two acetone molecules to form diacetone alcohol. This is followed by dehydration to mesityl oxide, which is then converted to this compound and acetic acid. escholarship.org Lewis acidic sites on the catalyst are believed to promote the initial aldol condensation step. escholarship.org

Catalyst selection is crucial for achieving high selectivity and yield of this compound. google.com Zeolites, such as beta zeolite, H-Y zeolite, and H-ZSM-5, have been shown to be effective for this conversion. google.com The acidic properties of these materials play a significant role in the reaction. By ion-exchanging the acid sites with cations, the catalytic performance can be tailored. google.com Furthermore, inactivating the acid sites on the external surface of the zeolite crystals can improve the selectivity to this compound by preventing undesirable side reactions. google.com

Recent research has also explored the use of isolated metal sites grafted onto silica supports as catalysts for this reaction. For example, isolated hafnium (Hf) sites on Silicalite-1 and SiO2 have been shown to be active for the conversion of acetone to isobutene. escholarship.org The turnover frequency for isobutene formation was found to be significantly higher over Hf/Silicalite-1 compared to Hf/SiO2, which was attributed to the specific structure of the active sites. escholarship.org

The reaction kinetics are typically between first and second order with respect to the acetone partial pressure, suggesting that a bimolecular step is involved in the rate-determining step. escholarship.org The presence of water in the feed can help to mitigate catalyst deactivation due to coking. escholarship.org

The ability to produce acetone from biomass sources opens up the possibility of a renewable route to this compound through this method. google.com

This compound Synthesis from Ethanol

The direct conversion of ethanol to this compound is an attractive process that utilizes a readily available bio-based feedstock. researchgate.netpskgu.ru This single-stage synthesis is typically carried out over mixed-oxide catalysts at elevated temperatures. pskgu.ru

Catalysts for Ethanol Conversion (e.g., ZnO/ZrO₂)

Among the various catalysts studied for the conversion of ethanol to this compound, zinc oxide-zirconia (ZnO/ZrO₂) systems have shown particular promise. researchgate.netpskgu.ruresearchgate.net These catalysts are typically prepared by impregnating zirconium hydroxide (B78521) with a zinc salt, followed by calcination. pskgu.ruresearchgate.net

The composition of the ZnO/ZrO₂ catalyst significantly influences its activity and selectivity. pskgu.ru An optimal Zr:Zn molar ratio has been identified to be in the range of 8–20, which provides an this compound selectivity of 45–50%. pskgu.ru The reaction conditions also play a critical role. Optimal conditions for the conversion of ethanol to this compound over ZnO/ZrO₂ catalysts have been reported to be a temperature of 500°C, a feed space velocity of 3 g/(g h), and the use of a 50% aqueous ethanol solution as the feedstock. pskgu.ru Under these conditions, an isobutene yield of 79% has been achieved with fresh catalysts. researchgate.net

The mechanism of this compound synthesis from ethanol over ZnO/ZrO₂ catalysts is complex and involves a cascade of reactions. rsc.org It is proposed that zinc species and oxygen vacancies on the zirconia surface are key to the catalytic activity. rsc.org These sites are believed to promote the initial dehydrogenation of ethanol to acetaldehyde (B116499), followed by the conversion of acetaldehyde to acetone. rsc.org The rate-limiting step is thought to be the conversion of acetone to this compound, which involves the condensation of acetaldehyde enolate species. rsc.org

This compound Synthesis from Synthesis Gas (Isosynthesis)

The direct synthesis of this compound and isobutane from synthesis gas (a mixture of carbon monoxide and hydrogen) is known as the isosynthesis process. ingentaconnect.comeurekaselect.com This reaction is characterized by the preferential formation of branched hydrocarbons, particularly iso-C4 compounds, over linear hydrocarbons. ingentaconnect.comeurekaselect.com

The isosynthesis reaction offers a route to produce this compound from various carbon sources, including coal, natural gas, and biomass, which can be converted to synthesis gas. unt.eduopenchemicalengineeringjournal.com The process is typically carried out at high temperatures and pressures over heterogeneous catalysts. unt.eduacs.org

Zirconia-Based Catalysts

Zirconia (ZrO₂) has been identified as an active and selective catalyst for the isosynthesis reaction. eurekaselect.comacs.org Pure zirconia can catalyze the conversion of synthesis gas to this compound and isobutane under relatively moderate conditions. acs.org The performance of zirconia-based catalysts can be significantly enhanced by the addition of promoters. acs.org

The addition of alkali metals, such as potassium (in the form of KOH), can modify the surface basicity and further improve the selectivity to this compound and isobutane. acs.org For example, a zirconia-based catalyst promoted with both alumina (B75360) and potassium hydroxide (Al₂O₃-KOH-ZrO₂) has demonstrated a CO conversion of 30% with an iso-C4 selectivity of about 62% in the total hydrocarbon products at 698 K and 5.0 MPa. acs.org

The reaction mechanism of isosynthesis over zirconia-based catalysts is complex and not fully understood. It is believed to involve the formation of surface intermediates, such as formate (B1220265) and methoxide (B1231860) species, from CO and H₂. researchgate.net The subsequent C-C bond formation and branching are thought to be influenced by the specific acid-base properties of the catalyst surface. acs.org

Thermodynamic and Kinetic Constraints in Isosynthesis

The production of this compound through isosynthesis, a catalytic reaction converting synthesis gas (a mixture of carbon monoxide and hydrogen), is governed by significant thermodynamic and kinetic constraints. The reaction is exothermic, which thermodynamically favors lower temperatures for higher equilibrium conversions of carbon monoxide and greater yields of this compound. openchemicalengineeringjournal.comopenchemicalengineeringjournal.comresearchgate.net However, these lower temperatures present a kinetic challenge, as they also lead to slower reaction rates.

A primary thermodynamic constraint is the competition with other reactions. Isosynthesis is part of the broader Fischer-Tropsch synthesis mechanism, which can produce a wide range of hydrocarbons and oxygenates. researchgate.net Maximizing the selectivity towards this compound while minimizing the formation of methane, carbon dioxide, and heavier hydrocarbons is a major challenge. researchgate.net The thermodynamic equilibrium of the isosynthesis reaction dictates that as temperature increases, the conversion of CO and the yield of this compound decrease. openchemicalengineeringjournal.com For instance, in a feed with equal volumes of CO and H₂, high CO conversions (greater than 90%) and this compound yields (around 25%) are thermodynamically favored at a relatively low pressure of 5 atm. openchemicalengineeringjournal.com

From a kinetic perspective, the development of a highly selective and active catalyst is paramount. The catalyst must facilitate the specific reaction pathways that lead to the formation of branched hydrocarbons like this compound over linear hydrocarbons and other byproducts. The activation of both hydrogen and carbon monoxide on the catalyst surface is a critical initial step, followed by controlled carbon chain growth. researchgate.net Achieving a high selectivity for this compound is a kinetic challenge that is intrinsically linked to the catalyst's properties and the reaction conditions. The interplay between thermodynamics, which favors low temperatures, and kinetics, which requires higher temperatures for practical reaction rates, necessitates careful optimization of the process conditions and catalyst design.

Table 1: Effect of Temperature and Pressure on CO Conversion and this compound Yield in Isosynthesis (Case 1: 50% CO + 50% H₂)

Temperature (K)Pressure (atm)CO Conversion (%)This compound Yield (%)
4005>90~25
5005DecreasingDecreasing
6005DecreasingDecreasing
43050Not Specified23
8005Not Specified0.2
80050Not Specified~7

Data derived from thermodynamic analysis of isosynthesis reactions. openchemicalengineeringjournal.com

Production of this compound via Degradation Pathways

Isobutene can be produced through the degradation of butylated hydroxytoluene (BHT), a widely used antioxidant. researchgate.netnih.govfigshare.com This process involves the breakdown of the BHT molecule, leading to the formation of isobutene as a major product. nih.govresearchgate.net The degradation can be initiated by various factors, including thermal stress and reaction with radicals. researchgate.netnih.gov

The thermal decomposition of BHT results in the cleavage of the tert-butyl group to yield isobutene. nih.gov Studies have shown that under thermal stress, isobutene is a primary decomposition product of BHT. nih.govresearchgate.net The reaction is often studied in the context of the stability of materials to which BHT is added, such as fuels and plastics. nih.gov

The degradation of BHT to isobutene can proceed through different mechanistic pathways, with theoretical studies, particularly using density functional theory (DFT), providing significant insights. researchgate.netnih.govfigshare.com A key mechanism involves the reaction of BHT with hydroxyl (OH) radicals. researchgate.netnih.govfigshare.com

Two primary initiation pathways have been identified: hydrogen abstraction from the t-butyl group and OH addition to the aromatic ring of BHT. nih.gov The OH addition pathway at the C2 position of the BHT molecule is generally favored due to a lower energy barrier compared to hydrogen abstraction. nih.govfigshare.com This initiation step leads to the formation of a tertiary butyl radical. researchgate.netacs.org

The resulting tertiary butyl radical is unstable and can further react, particularly in the presence of oxygen, to generate isobutene. researchgate.netacs.org The reaction rate constants for these initiation pathways have been calculated using transition state theory and are found to be promoted by an increase in temperature. researchgate.netnih.govacs.org

The kinetics of the thermal decomposition of BHT have also been investigated. The apparent activation energy for the thermal decomposition of BHT has been determined to be approximately 151.8 kJ mol⁻¹. nih.govresearchgate.net This value provides a measure of the energy barrier that must be overcome for the degradation to occur.

Table 2: Kinetic Parameters for the Thermal Decomposition of BHT

ParameterValue
Apparent Activation Energy (Ea)151.8 kJ mol⁻¹
Decomposition Temperature Range445.8 K - 524.0 K

Data from studies on the thermal decomposition characteristics of BHT. nih.govresearchgate.net

Table 3: Comparison of Initiation Pathways in BHT Degradation by OH Radicals

Initiation PathwayRelative LikelihoodKey Intermediate
OH Addition to Aromatic Ring (C2 position)More Likely (Lower Energy Barrier)Tertiary Butyl Radical
Hydrogen Abstraction from t-Butyl GroupLess Likely (Higher Energy Barrier)Not Specified

Based on theoretical studies of BHT degradation mechanisms. nih.govfigshare.com

Advanced Reaction Mechanisms and Kinetics Involving Isobutylene

Oligomerization of Isobutylene (B52900)

Oligomerization is a process where a few monomer units, in this case, this compound, are linked together to form a more complex molecule known as an oligomer. bme.hu Depending on the number of monomer units, the products are referred to as dimers, trimers, or tetramers. bme.hu This acid-catalyzed reaction is a key method for converting light C4 hydrocarbon streams into heavier, more valuable products like high-octane gasoline components. bme.humdpi.com The reaction is typically exothermic, for instance, the dimerization of this compound has an enthalpy of -87.3 kJ/mol. academie-sciences.fr

The mechanism of this compound oligomerization over solid acid catalysts generally follows a classical carbocation pathway. wisc.edu The process is initiated by the protonation of an this compound molecule on a Brønsted acid site of the catalyst, forming a tert-butyl cation. This cation then acts as an electrophile, attacking another this compound molecule to form a C8 carbocation. The C8 carbocation can then deprotonate to form a dithis compound (DIB) isomer or react with another this compound molecule to form a C12 carbocation, leading to the formation of trimers. mdpi.com

The dimerization of this compound is a significant industrial process for the production of isooctene (dithis compound), which can be subsequently hydrogenated to produce isooctane (B107328), a high-octane gasoline additive. mdpi.comacademie-sciences.fr The reaction yields various isomers of dithis compound, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

To enhance the selectivity towards dimers and suppress the formation of higher oligomers, moderators such as tert-butyl alcohol (TBA), methanol (B129727), or water are often added to the feed. neste.comoilngasprocess.comgoogle.com These moderators are thought to compete with this compound for the active sites on the catalyst, thereby reducing the rate of further oligomerization. researchgate.net For example, the presence of TBA can increase the selectivity for diisobutenes by moderating the activity of the sulfonic acid sites of resin catalysts. researchgate.net In some processes, the alcohol content in the reactor feed is controlled to keep the oligomer content in the isooctene product below 10 percent. neste.com

A variety of solid acid catalysts are employed for the dimerization of this compound, each with its own set of advantages and disadvantages. academie-sciences.fr Commonly used catalysts include ion-exchange resins, zeolites, and metal oxides.

Ion-Exchange Resins: Sulfonated styrene-divinylbenzene resins, such as Amberlyst-15, are widely used commercial catalysts for this compound dimerization. google.comresearchgate.net These resins are highly active and selective for the production of dithis compound. neste.com They are typically used in fixed-bed reactors in the liquid phase at temperatures between 30 and 100 °C and pressures up to 2.0 MPa. academie-sciences.fr However, they can be susceptible to deactivation.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them promising catalysts for this compound dimerization. researchgate.net Various zeolite frameworks, including FAU (e.g., USY), BETA, Mordenite (B1173385), and ZSM-5, have been investigated. academie-sciences.frresearchgate.net Zeolites with larger pores and three-dimensional channel systems tend to be more active and stable. academie-sciences.fr The catalytic activity of zeolites can be enhanced by modification with metals like nickel, which can increase both activity and selectivity to dimers. academie-sciences.frresearchgate.net

Metal Oxides: Solid acid catalysts based on metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂) and supported nickel sulfate (B86663) (NiSO₄/γ-alumina), have also been shown to be effective for this compound oligomerization. researchgate.netresearchgate.net These catalysts can exhibit high dimer selectivity and stability. researchgate.net For instance, a NiSO₄/γ-alumina catalyst demonstrated high dimer selectivity with no significant deactivation during the reaction. researchgate.netacs.org

Table 1: Comparison of Catalytic Systems for this compound Dimerization

Catalyst Type Examples Operating Conditions Advantages Disadvantages
Ion-Exchange Resins Amberlyst-15, Amberlyst A-35 30-100 °C, up to 2.0 MPa High activity and selectivity Susceptible to deactivation
Zeolites USY, BETA, Mordenite, ZSM-5 50-250 °C High stability, tunable acidity, shape selectivity Can promote side reactions leading to higher oligomers
Metal Oxides SO₄²⁻/ZrO₂, NiSO₄/γ-alumina 50-90 °C High dimer selectivity, good stability May require specific preparation methods

The performance of solid acid catalysts in this compound dimerization is strongly influenced by their physicochemical properties, particularly acidity, channel dimension, and pore size.

Acidity: The nature, strength, and density of acid sites play a crucial role. Both Brønsted and Lewis acid sites can catalyze the reaction. A higher concentration of Brønsted acid sites generally leads to higher this compound conversion. mdpi.com However, a high ratio of Lewis to Brønsted acid sites can result in higher activity and stability against deactivation, albeit with lower dimer selectivity. academie-sciences.fr The strength of the acid sites also affects selectivity; stronger acid sites can promote the formation of higher oligomers and byproducts. researchgate.net

Channel Dimension and Pore Size: The topology of the catalyst, including its channel dimensions and pore size, significantly impacts both activity and selectivity. academie-sciences.fr Zeolites with two or three-dimensional channel systems are generally more active and stable than those with one-dimensional channels. academie-sciences.fr Larger pore diameters and pore volumes can enhance the conversion and selectivity by facilitating the diffusion of reactants and products. researchgate.netnih.gov For instance, increasing the pore volume of an alumina (B75360) catalyst led to a significant increase in isobutanol conversion to this compound. nih.gov However, catalysts with very large pores may lead to the formation of bulkier higher oligomers. The pore shape can also influence catalyst performance by affecting the diffusion of molecules and the formation of coke. mdpi.com

Table 2: Influence of Catalyst Properties on this compound Dimerization

Property Effect on Activity Effect on Selectivity to Dimers
High Brønsted Acidity Increases May decrease due to further oligomerization
High Lewis/Brønsted Ratio Increases Decreases
Large Pore Size Increases Generally increases, but very large pores can favor higher oligomers
3D Channel System Increases Can decrease due to formation of more trimers

Catalytic distillation (CD) is a process intensification technique that combines chemical reaction and distillation in a single unit. oilngasprocess.com This technology is particularly well-suited for equilibrium-limited reactions where the products have different boiling points than the reactants. In the case of this compound dimerization, the heavier dimer products are continuously removed from the reaction zone, which shifts the equilibrium towards the products and allows for higher this compound conversion without sacrificing dimer selectivity. oilngasprocess.com

The Dimer8 process, for example, utilizes a fixed-bed reactor followed by a catalytic distillation column to achieve high this compound conversion (over 90%) and high C8 selectivity (over 80%). oilngasprocess.com The use of CD eliminates the need for a separate downstream reaction and fractionation system. oilngasprocess.com Advanced heat-integrated CD processes, such as those employing a catalytic dividing wall distillation column or double-effect catalytic distillation with a vapor-recompressed heat pump, can lead to significant reductions in energy consumption and total annual costs. acs.org

Developing accurate kinetic models is essential for the design, optimization, and control of this compound dimerization reactors. Various kinetic models have been proposed, with Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms being the most common. bme.hu

In an LH model, both reactants adsorb onto the catalyst surface before reacting. acs.org An ER mechanism, on the other hand, involves the reaction of an adsorbed species with a species from the bulk fluid phase. bme.hu For the dimerization of isobutene over an ion-exchange resin, a Langmuir-Hinshelwood type model where diisobutenes are formed on two active sites and triisobutenes via diisobutenes on three active sites has been shown to successfully represent the experimental data. researchgate.net A generalized kinetic model based on an LH-type reaction sequence was also developed for the oligomerization of isobutene on a NiSO₄/γ-alumina catalyst. researchgate.netacs.org

The apparent activation energy for this compound dimerization has been reported to be in the range of 13–27 kJ/mol, suggesting that the reaction proceeds via surface rearrangement. researchgate.netacs.org Another study reported an apparent activation energy of 30 kJ/mol for dimerization over a commercial ion-exchange resin. researchgate.net The optimization of dimerization processes involves manipulating operating parameters such as temperature, pressure, catalyst loading, and feed composition to maximize dimer yield and selectivity.

While dimerization is often the desired reaction, the formation of trimers (C12) and higher oligomers (C16+) can also occur, particularly at higher temperatures and conversions. academie-sciences.fr These higher oligomers can be valuable as components of jet fuel or diesel, but their formation reduces the yield of the desired dithis compound. bme.hu

The formation of trimers proceeds through the reaction of a C8 carbocation with another this compound molecule. mdpi.com Catalysts with strong acid sites and large pores, such as certain zeolites, can favor the formation of trimers and higher oligomers. academie-sciences.fr For instance, FER zeolite has shown high selectivity for butene trimers compared to ZSM-5 and mordenite. wisc.edu Ion-exchange resins like Amberlyst-15 can also be used to produce triisobutenes. semanticscholar.org The reaction conditions can be adjusted to favor the formation of trimers; for example, higher temperatures can increase the rate of oligomerization reactions, leading to a higher proportion of trimers and tetramers. mdpi.com

Dimerization to Dithis compound (DIB) and Isooctane

Polymerization of this compound

This compound's unique structure, with a geminal dimethyl group on the double bond, makes it highly susceptible to cationic polymerization while being virtually inert to anionic and radical polymerization under normal conditions. Cationic polymerization proceeds via carbocationic intermediates, which are highly reactive and require careful control to achieve desired polymer characteristics.

Cationic Polymerization of this compound

Cationic polymerization of this compound is a commercially significant process used to produce a variety of polymers, from low-molecular-weight oils to high-molecular-weight elastomers. The process is initiated by a cationogen in the presence of a Lewis acid, leading to the formation of a reactive carbocation that propagates by adding monomer units. rsc.org

Living cationic polymerization represents a significant advancement in polymer synthesis, offering unparalleled control over molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group functionality. This technique, first reported for this compound in the 1980s, eliminates chain transfer and termination reactions, which are prevalent in conventional cationic polymerization. tandfonline.com The key to achieving a living polymerization is the establishment of a dynamic equilibrium between a dormant species (covalently bonded) and a minute concentration of active propagating carbocations.

This equilibrium is typically achieved by using a carefully selected initiating system, often consisting of an organic halide initiator and a Lewis acid co-initiator, in conjunction with a proton trap or an electron donor at low temperatures. The proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), scavenges protic impurities that can initiate uncontrolled polymerization. tandfonline.com The polymerization rate is first-order with respect to the monomer concentration and is not influenced by the excess concentration of the proton trap, indicating that the living nature is not due to carbocation stabilization but rather the suppression of side reactions. tandfonline.com

The choice of initiator is crucial for achieving high initiator efficiency, meaning that every initiator molecule generates a polymer chain. Studies have shown that the structure of the initiator can affect the polymerization kinetics. For instance, polymerizations initiated with 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene exhibit an initial period of rapid monomer consumption, attributed to a higher ionization equilibrium constant for the benzylic chloride initiator compared to the resulting polythis compound (B167198) (PIB) chain ends. usm.edu

Table 1: Initiator Systems for Living Cationic Polymerization of this compound

InitiatorCo-initiatorAdditiveSolvent SystemTemperature (°C)Resulting PDI
5-tert-butyl-1,3-dicumyl-chlorideTiCl₄2,6-di-tert-butylpyridine (DTBP)Methylchloride/n-hexane-80Close to Poisson distribution
2-chloro-2,4,4-trimethylpentane (TMPCl)TiCl₄2,4-dimethylpyridine (DMP)Methylcyclohexane/methyl chloride-80 to -40Narrow
tert-butyl chloride (t-BuCl)TiCl₄2,4-dimethylpyridine (DMP)Methylcyclohexane/methyl chloride-80 to -40Narrow

Catalytic Chain Transfer Polymerization (CCTP) is a powerful technique for producing low-molecular-weight polythis compound with a high content of terminal exo-olefinic double bonds. rsc.org These highly reactive polyisobutylenes (HR-PIB) are valuable intermediates for the synthesis of fuel and lubricant additives. researchgate.net CCTP introduces a chain transfer agent into the polymerization system, which facilitates the transfer of the growing polymer chain, resulting in the formation of a terminal double bond and the regeneration of the active catalytic species.

The mechanism involves the abstraction of a β-proton from the growing carbocation by a Lewis base, which is often the monomer itself or an added chain transfer agent. This process terminates the growth of one chain while initiating a new one. The addition of specific chain transfer agents can significantly increase the proportion of exo-olefin end groups to 70-90%. rsc.org The choice of catalyst and chain transfer agent is critical for controlling the molecular weight and the end-group structure of the resulting polymer. Recent advancements have focused on developing hydrocarbon-soluble Lewis acid-ether complexes that can replace traditional BF₃-based catalysts, offering a more environmentally friendly process. researchgate.net

The choice of Lewis acid as a co-initiator in the cationic polymerization of this compound profoundly influences the reaction kinetics, the molecular weight of the resulting polymer, and its structure. Commonly used Lewis acids include boron trifluoride (BF₃), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). american.edu

Boron Trifluoride (BF₃): Traditionally used in industrial processes, BF₃ is a strong Lewis acid that often requires a co-catalyst, such as water or an alcohol, to initiate polymerization. The BF₃-initiated polymerization can produce high molecular weight polythis compound, especially at low temperatures. nih.gov However, its use can lead to the formation of undesirable byproducts.

Aluminum Chloride (AlCl₃): AlCl₃ is another powerful Lewis acid used in this compound polymerization. It is often used in combination with a cationogen to produce low-molecular-weight conventional PIB. rsc.org The polymerization mechanism with AlCl₃ can be complex, involving isomerization and chain scission reactions. rsc.org Comparative studies have shown that AlCl₃-based systems can lead to polymers with higher molecular weights compared to other Lewis acids under certain conditions. bsu.byresearchgate.net

Titanium Tetrachloride (TiCl₄): TiCl₄ is a widely used co-initiator in living cationic polymerization of this compound due to its ability to establish the necessary equilibrium between dormant and active species. usm.edu It allows for excellent control over the polymerization process, leading to polymers with narrow molecular weight distributions.

Tin Tetrachloride (SnCl₄): SnCl₄ is a weaker Lewis acid compared to TiCl₄ and AlCl₃. Its lower reactivity can be advantageous in achieving better control over the polymerization, especially in living systems. Studies on the polymerization of isobutyl vinyl ether have shown that SnCl₄ can lead to polymers with narrow molecular weight distributions, particularly at lower temperatures. spsj.or.jp

Table 2: Comparison of Lewis Acids in this compound Polymerization

Lewis AcidTypical Initiator/Co-catalystKey FeaturesResulting Polymer Characteristics
BF₃Water, AlcoholsStrong Lewis acid, industrial standard.High molecular weight, potential for byproducts.
AlCl₃Alkyl halides, WaterVery strong Lewis acid, can lead to complex reactions.Can produce high molecular weight PIB; potential for broad PDI. bsu.byresearchgate.net
TiCl₄Organic halidesExcellent for living polymerization, allows for good control.Well-defined polymers with narrow PDI. usm.edu
SnCl₄Organic halidesMilder Lewis acid, can provide better control.Narrow PDI, particularly at low temperatures. spsj.or.jpresearchgate.net

Lowering the polymerization temperature is a well-established method to suppress chain transfer reactions and favor the formation of high-molecular-weight polymers. american.edu Cryogenic polymerization, conducted at temperatures ranging from -10°C to as low as -180°C, is employed to synthesize ultra-high molecular weight polythis compound (UHMW-PIB). american.edu

At these extremely low temperatures, the activation energy for chain transfer is significantly higher than that for propagation, leading to the formation of very long polymer chains. Research has demonstrated the synthesis of PIB with viscosity-average molecular weights exceeding 9.0 x 10⁶ g/mol using cryogenic techniques with Lewis acid catalysts like BF₃ and AlCl₃. american.edu The choice of solvent is also critical in cryogenic polymerization, with solvents like methylene (B1212753) chloride and ethyl chloride being commonly used. american.edu

Table 3: Effect of Cryogenic Temperatures on this compound Polymerization

Temperature RangeKey EffectResulting Molecular Weight
-10°C to -100°CSuppression of chain transfer reactions.High molecular weight (10⁴ to 10⁶ g/mol). american.edu
Below -100°C (e.g., -180°C)Significant reduction in chain transfer, favoring propagation.Ultra-high molecular weight (&gt;10⁶ g/mol). american.edu

Precise control over the molecular weight and the chemical nature of the polymer chain ends is a primary goal in modern polymer synthesis. In the cationic polymerization of this compound, these parameters are dictated by the interplay of various factors, including the choice of initiator, co-initiator, solvent, temperature, and the presence of additives. mdpi.comresearchgate.net

The molecular weight of the resulting polythis compound is primarily controlled by the ratio of monomer to initiator concentration in living polymerization systems. By carefully controlling this ratio, polymers with predictable molecular weights can be synthesized. tandfonline.com In non-living systems, temperature plays a dominant role, with lower temperatures generally leading to higher molecular weights. american.edu

End-group functionality is determined by the initiation and termination/chain transfer events. Living polymerization techniques offer the most versatile platform for introducing specific functional groups at the chain ends. By quenching the living carbocations with appropriate nucleophiles, a wide variety of end-functionalized polyisobutylenes can be prepared. These functionalized polymers are valuable as macromonomers, precursors for block copolymers, and for other specialized applications. In CCTP, the primary goal is to achieve a high percentage of exo-olefin end groups, which is accomplished through the selection of appropriate catalysts and chain transfer agents. rsc.org

Copolymerization of this compound

Butyl rubber, a copolymer of this compound and a small amount of isoprene (B109036), is a commercially significant elastomer valued for its low gas permeability and excellent resistance to heat, ozone, and weathering. chembroad.comdtic.mil The synthesis of butyl rubber is achieved through cationic copolymerization, a process that presents unique mechanistic and kinetic challenges due to the differing reactivities of the two monomers.

The copolymerization is typically carried out at very low temperatures, around -100°C, in a methyl chloride diluent, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). vedantu.comslideshare.net The low temperature is necessary to achieve a high molecular weight and to control the highly exothermic reaction. The isoprene content in butyl rubber is generally low, typically between 1 and 3 mol%, which is sufficient to provide the necessary unsaturation for vulcanization. chembroad.com

The mechanism of this compound-isoprene copolymerization involves the generation of a carbocation from this compound by the Lewis acid initiator. This carbocation then propagates by adding to this compound or isoprene monomers. Due to the higher reactivity of this compound towards cationic polymerization, it incorporates into the polymer chain at a much faster rate than isoprene. The isoprene units are incorporated primarily in a trans-1,4-addition manner. acs.org

Kinetic models have been developed to describe the cationic copolymerization of this compound with isoprene. These models take into account the elementary reactions of initiation, propagation, chain transfer, and termination. A theoretical kinetic model for the AlCl₃-catalyzed copolymerization in methyl chloride has been developed, and kinetic constants have been derived from experimental data on copolymerization kinetics and molecular weight characteristics. journal-vniispk.ru

The properties of the resulting butyl rubber are highly dependent on the reaction conditions and the isoprene content. The molecular weight and the degree of unsaturation are key parameters that are controlled during the synthesis. journal-vniispk.ru

Table 1: Typical Reaction Conditions for Butyl Rubber Synthesis

ParameterValue
MonomersThis compound, Isoprene
Isoprene Content1-3 mol%
CatalystAluminum chloride (AlCl₃)
DiluentMethyl chloride
Temperature-100°C to -90°C

Poly(styrene-block-isobutylene-block-styrene) (SIBS) is a thermoplastic elastomer that combines the rubbery properties of polythis compound with the rigidity of polystyrene. mdpi.com The synthesis of well-defined SIBS is achieved through living cationic polymerization, which allows for precise control over the block copolymer architecture.

The synthesis of SIBS typically involves the sequential addition of monomers. afinitica.com First, this compound is polymerized using a bifunctional initiator, such as 5-tert-butyl-1,3-bis(1-methoxy-1-methylethyl)benzene (hindered dicumyl ether, HDCE), in the presence of a Lewis acid co-initiator like titanium tetrachloride (TiCl₄) and a proton trap (e.g., 2,6-di-tert-butylpyridine). mdpi.comafinitica.com The polymerization is carried out in a mixed solvent system, commonly a mixture of a nonpolar solvent like hexanes and a polar solvent such as methyl chloride, at low temperatures (around -80°C). afinitica.com

Once the central polythis compound block reaches the desired molecular weight, styrene (B11656) monomer is added to the living polythis compound chains. The polymerization then continues to form the outer polystyrene blocks. The process is terminated by the addition of a quenching agent like methanol. afinitica.com

The use of a proton trap is essential in SIBS synthesis to prevent the initiation of styrene homopolymerization by protic impurities, which would lead to a contaminated product. mdpi.com The timing of the styrene addition is also a critical factor. Adding styrene at an intermediate conversion of this compound can lead to a significant retardation of the polymerization due to the formation of less reactive chain ends. mdpi.com Conversely, a late addition of styrene can result in contamination with polystyrene and polythis compound due to the instability of the living polythis compound chains under monomer-starved conditions. mdpi.com

The molecular weight of the triblock copolymer is controlled by the ratio of monomers to the initiator, and the hardness of the resulting SIBS can be tailored by adjusting the styrene content. afinitica.com

Table 2: Typical Properties of SIBS

PropertyValue
Molecular Weight (Mn)20,000 - 50,000 g/mol (PIB block)
4,000 - 9,000 g/mol (PS blocks)
Polydispersity Index (Đ)≤ 1.25
Tensile Strength~13.5 MPa (for high molecular weight SIBS)

Data sourced from MDPI study on SIBS synthesis. mdpi.com

The cationic copolymerization of this compound with p-methylstyrene (p-MeSt) allows for the synthesis of random copolymers with properties that can be tailored by adjusting the monomer feed ratio. These copolymers are of interest as they can exhibit a combination of the properties of polythis compound and poly(p-methylstyrene).

The copolymerization has been investigated using various initiating systems in different solvents. For instance, the use of ionic liquids as solvents for the cationic copolymerization of this compound and p-methylstyrene has been explored. scispace.com The effects of the initiating system and the monomer feed ratio on monomer conversion, molecular weight, and copolymer composition have been studied. scispace.com

Research has shown that the reactivity of the monomers plays a significant role in the copolymerization process. In some systems, it has been observed that the addition of p-methylstyrene to the living chain end is slightly favored at low conversion. usm.edu The rate of end block propagation in the synthesis of block copolymers has been found to increase with an increasing amount of p-methylstyrene in the feed. usm.edu

The characterization of the resulting copolymers is typically performed using techniques such as ¹H-NMR and gel permeation chromatography (GPC) to determine the copolymer composition, molecular weight, and molecular weight distribution. epa.gov The thermal properties of the copolymers, such as the glass transition temperature (Tg), are also analyzed to understand the effect of the copolymer composition on its physical properties. usm.edu

Table 3: Reactivity Ratios for this compound (IB) and p-Chloromethylstyrene (p-CMS) Copolymerization

Monomer 1 (r₁)Monomer 2 (r₂)
r(IB) = 4.67r(p-CMS) = 0.70

Data indicates that this compound is more reactive than p-chloromethylstyrene in this specific cationic copolymerization system. epa.gov

Reaction Kinetics and Reactor Design for Polymerization

The cationic polymerization of this compound is an extremely fast reaction, with a half-life in the order of milliseconds. mdpi.com This rapid reaction rate poses significant challenges for reactor design, as efficient mixing of the monomer and initiator streams is crucial to obtain a polymer with a narrow molecular weight distribution and desired properties. Poor mixing can lead to localized high concentrations of the initiator, resulting in runaway reactions and a broad molecular weight distribution.

Rotating packed bed (RPB) reactors have emerged as a promising technology to overcome these mixing limitations. mdpi.com An RPB consists of a packed rotor that spins at high speeds, creating a high gravitational field. This high gravity environment enhances micromixing and mass transfer rates by orders of magnitude compared to conventional stirred-tank reactors. mdpi.com

In an RPB, the reactant streams are introduced into the center of the rotating bed and are forced outwards through the packing material by the centrifugal force. This results in the formation of thin liquid films and fine droplets, which provides a large interfacial area for mass and heat transfer. The mixing time in an RPB is estimated to be in the range of 0.01 to 0.1 milliseconds, which is comparable to the half-life of the cationic polymerization of this compound. mdpi.com

Studies have demonstrated the successful application of RPBs for the polymerization of this compound to produce highly reactive polythis compound (HRPIB). mdpi.comresearchgate.net The effects of various operating parameters, including polymerization temperature, rotating speed, and the ratio of monomers to the initiating system, on the number-average molecular weight (Mn) of the resulting polymer have been investigated. mdpi.comresearchgate.net

A mathematical model based on the presumptive-steady-state analysis method and the coalescence-redispersion model has been developed to predict the number-average molecular weight of HRPIB synthesized in an RPB. mdpi.com The model's predictions have shown good agreement with experimental results, with a deviation of less than ±10%. mdpi.com

The use of RPBs has also been successfully applied to the cationic copolymerization of this compound and isoprene to produce butyl rubber with a high molecular weight (Mn of 289,000 g·mol⁻¹). mdpi.com The production capacity per unit volume of the RPB has been reported to be two to three orders of magnitude higher than that of conventional reactors. mdpi.com

Table 4: Effect of Operating Parameters on HRPIB Synthesis in a Rotating Packed Bed Reactor

ParameterConditionResulting Mn (g·mol⁻¹)Exo-olefin Content
Temperature283 K255085 mol%
Rotating Speed1600 rpm255085 mol%
[M]₀/[I]₀49255085 mol%

Data sourced from a study on the polymerization of this compound in a rotating packed bed reactor. mdpi.com

Alkylation Reactions of this compound

Alkylation in petroleum refining combines light iso-paraffins, such as isobutane (B21531), with C3–C4 olefins to produce alkylate, a high-octane gasoline blending component. psu.edu This process is crucial for converting low-molecular-weight alkenes and iso-paraffins, byproducts from processes like fluid catalytic cracking, into larger iso-paraffin molecules with high octane (B31449) numbers. psu.eduwikipedia.org The resulting alkylate is a premium gasoline additive because it has excellent antiknock properties and burns cleanly, without olefinic or aromatic hydrocarbons. psu.eduwikipedia.org

The alkylation of isobutane with this compound is a key reaction that primarily yields 2,2,4-trimethylpentane (B7799088) (isooctane), a compound with an octane rating of 100 by definition. psu.eduwikipedia.org Strong acids like hydrofluoric acid (HF) and sulfuric acid (H2SO4) are used as catalysts to facilitate these reactions at low temperatures. psu.edu The reaction is highly exothermic, necessitating careful temperature control and efficient cooling. psu.edu Key operational variables that influence the process include acid strength, reaction temperature, the ratio of isobutane to olefin, and olefin space velocity. psu.edu To maintain the liquid phase for both hydrocarbons and the acid catalyst, the reactions are conducted under high pressure. psu.edu

The alkylation of isobutane with this compound in the presence of hydrofluoric acid proceeds through an ionic chain reaction. psu.edu The mechanism is initiated when the acid catalyst donates a proton to an olefin (this compound), forming a reactive carbocation (the tert-butyl cation). psu.edu

Initiation: The process begins with the protonation of this compound by HF to form a tert-butyl cation. psu.edu

(CH₃)₂C=CH₂ + H⁺ → (CH₃)₃C⁺

Propagation: This tert-butyl cation then reacts with another this compound molecule to create a larger, C8 carbocation. This is followed by a hydride transfer from an isobutane molecule. The hydride transfer regenerates a tert-butyl cation, which continues the chain reaction, and produces the final alkylate product, such as isooctane. psu.eduresearchgate.net

(CH₃)₃C⁺ + (CH₃)₂C=CH₂ → (CH₃)₃C-CH₂-C⁺(CH₃)₂

(CH₃)₃C-CH₂-C⁺(CH₃)₂ + (CH₃)₃CH → (CH₃)₃C-CH₂-CH(CH₃)₂ + (CH₃)₃C⁺

Maintaining a high ratio of isobutane to alkene at the point of reaction is critical to favor this pathway and prevent side reactions that can lead to products with lower octane ratings. wikipedia.org

In liquid HF, the solvation of the ionic intermediates plays a critical role in the reaction mechanism. nih.govacs.org Computational studies, including ab initio Car-Parrinello molecular dynamics, show that this compound is irreversibly protonated in liquid HF at higher densities, leading to the formation of a stable ion pair. researchgate.netnih.govacs.org

The HF medium exhibits preferential solvation for the fluoride (B91410) anion (F⁻), which is found as solvated species like [FHF]⁻ or F⁻·(HF)₃. researchgate.netnih.govacs.org In contrast, the tert-butyl cation is only weakly solvated. nih.govacs.org The nearest HF molecules are located approximately 2.9 Å away from the cation. researchgate.netnih.govacs.org This differential solvation is a key factor, and it has been demonstrated that the density of the liquid media and stirring rates are the most important parameters for achieving a maximum yield of alkylate. researchgate.netnih.govacs.org

IonSolvation in Liquid HFKey Solvated Species
Fluoride Anion (F⁻) Strong/Preferential[FHF]⁻, F⁻·(HF)₃
Tert-Butyl Cation Weak-

This compound-Isobutane Alkylation

Hydration of this compound to Tert-Butanol

The hydration of this compound is an important industrial process for the production of tert-butanol. This reaction can be catalyzed by various acidic catalysts, including strong mineral acids and acidic ion-exchange resins. google.com

Theoretical investigations using ab initio methods have detailed the mechanism of this compound hydration catalyzed by both a strong mineral acid (H₂SO₄) and a superacid (HSbF₆). nih.gov Both acids are effective catalysts for the reaction, though the process is predicted to be faster when catalyzed by the HSbF₆ superacid. nih.govresearchgate.net

The reaction proceeds through the formation of carbocation intermediates after the initial protonation of this compound by the acid catalyst. The subsequent nucleophilic attack by water leads to the formation of tert-butanol. The Gibbs free energy profiles for these reactions have been calculated, providing insight into the reaction pathways. researchgate.net

Below is a table summarizing the relative Gibbs free energies for the stationary points in the hydration reaction catalyzed by H₂SO₄ and HSbF₆.

CatalystReaction StepRelative Gibbs Free Energy (kcal/mol)
H₂SO₄ Initial Complex0.0
Transition State 1+18.2
Intermediate-3.5
Transition State 2+1.8
Final Product-10.1
HSbF₆ Initial Complex0.0
Transition State 1+11.9
Intermediate-14.2
Transition State 2-10.9
Final Product-21.4

Data derived from computational studies in a solvent model. researchgate.net

Amination of this compound to Tert-Butylamine (B42293)

The direct amination of this compound with ammonia (B1221849) to produce tert-butylamine is an environmentally favorable and atom-economical process. rsc.orgcjcatal.com However, the reaction is challenging as it is endergonic and entropically unfavored. rsc.org The process is typically carried out using zeolite catalysts. wikipedia.org

Two primary reaction pathways have been proposed for the amination of this compound. rsc.org Both involve the formation of a tert-butyl cation intermediate. rsc.org

Pathway A: Ammonia is first adsorbed onto the active acid sites of the catalyst. The resulting NH₄⁺ ion then activates an this compound molecule through proton transfer, leading to the formation of the adsorbed tert-butylamine product. rsc.org

Pathway B: this compound is first protonated over the catalyst's acid sites, forming surface species like a tert-butyl cation. This intermediate then reacts with ammonia to form tert-butylamine. rsc.org

ZSM-5 Molecular Sieve Catalysis and Modification

ZSM-5, a microporous aluminosilicate (B74896) zeolite, serves as a versatile catalyst in various reactions involving this compound due to its distinct structural and acidic properties. tianjincatalyst.com Its framework, characterized by a unique three-dimensional pore structure with intersecting channel systems, imparts excellent shape-selective catalytic capabilities. tianjincatalyst.com The catalytic activity of ZSM-5 is primarily attributed to its Brønsted and Lewis acid sites, which can be tailored through modification to enhance performance in specific applications.

The modification of ZSM-5 with different metals can significantly alter its catalytic behavior in this compound transformations. For instance, the introduction of gallium (Ga) into the ZSM-5 framework has been shown to boost the direct amination of this compound to tert-butylamine. rsc.org In this case, Ga-modified ZSM-5 exhibits a synergistic effect between Si-OH-Ga and Si-OH-Al active sites, which facilitates the protonation of isobutene. rsc.org Similarly, indium (In) modification of H-ZSM-5 creates InO+ sites that activate isobutane to isobutene, which then undergoes oligomerization and aromatization involving both the InO+ sites and the zeolite's Brønsted acid sites (BASs). acs.orgacs.org

Zinc (Zn) modification also influences this compound conversion to aromatics. Studies have shown that this compound can form a π-complex with Zn2+ cations in Zn-modified ZSM-5. acs.orgacs.org The reaction proceeds through intermediates like 2-methyl-σ-allylzinc species and isobutene oligomers. acs.org The acidity of ZSM-5, which is influenced by the silica-to-alumina ratio (SiO2/Al2O3), is a critical factor. academie-sciences.frresearchgate.net Zeolites with a high concentration of strong acid sites tend to promote side reactions like oligomerization, aromatization, and cracking, leading to lower selectivity for desired products like isoprene in the Prins condensation of this compound with formaldehyde. academie-sciences.fracademie-sciences.fr Conversely, weaker Brønsted acid sites have demonstrated high efficiency and selectivity in this reaction. academie-sciences.fracademie-sciences.fr Modification with alkali metals like potassium (K) and alkaline earth metals like calcium (Ca) can also alter the acidic properties and, consequently, the catalytic cracking activity of ZSM-5 for this compound. researchgate.net

The table below summarizes the effect of various modifications on ZSM-5 catalysis in this compound reactions.

ModifierReactionKey Findings
Gallium (Ga) Direct AminationCreates synergistic Si-OH-Ga and Si-OH-Al sites, enhancing isobutene protonation. rsc.org
Indium (In) AromatizationInO+ sites activate isobutane to isobutene, which then oligomerizes and aromatizes via InO+ and Brønsted acid sites. acs.org
Zinc (Zn) AromatizationThis compound forms a π-complex with Zn2+ sites, leading to aromatics through various intermediates. acs.orgacs.org
Phosphoric Acid Prins CondensationModification can improve selectivity for isoprene by tailoring acidity. academie-sciences.fr
Potassium (K) / Calcium (Ca) Catalytic CrackingAlters the acidic properties, affecting the cracking of this compound to products like propylene (B89431). researchgate.net

Oxidation and Combustion Kinetics of this compound

The oxidation and combustion of this compound are complex processes involving numerous elementary reactions and intermediate species. Understanding these kinetics is crucial for developing accurate combustion models and controlling pollutant formation.

High-Temperature Oxidation Studies

Experimental investigations into the high-temperature oxidation of this compound have been conducted using various reactor types, such as jet-stirred reactors and shock tubes. tandfonline.com These studies typically measure the concentration profiles of reactants, intermediates, and final products over a range of temperatures (e.g., ~800-1230 K) and pressures. tandfonline.com Such experiments provide essential data for the validation of detailed kinetic models. tandfonline.comresearchgate.net For instance, the pyrolysis of isobutene has been studied in tubular flow reactors at temperatures between 610–860 °C to understand its thermal decomposition pathways. researchgate.net

Formation of Reaction Products (e.g., Acetone (B3395972), Acrolein, Methacrolein (B123484), Benzene)

The following table presents some of the key products formed during this compound oxidation and the primary pathways involved in their formation.

ProductFormation Pathway(s)
Methacrolein Direct selective oxidation of this compound. researchgate.netmdpi.com
Acetone Formed from the decomposition of intermediate species. tandfonline.com
Acrolein A product of the complex oxidation reaction network. tandfonline.com
Benzene Addition of propargyl radicals to allene; recombination of propargyl radicals. tandfonline.com
Allene β-scission of the 2-methyl allyl radical, formed by H-atom abstraction from this compound. researchgate.net

Reactions with Atomic Oxygen (O(3P))

The reaction of ground-state atomic oxygen, O(3P), with this compound is a fundamental process in combustion and atmospheric chemistry. This reaction can proceed through multiple channels, leading to a variety of products.

Site Selectivity and Product Channels

The initial step in the reaction of O(3P) with this compound involves the addition of the oxygen atom to the carbon-carbon double bond. Theoretical calculations suggest that the site selectivity for this addition is weak, meaning the oxygen atom can attack either the substituted or the less substituted carbon atom of the double bond with similar probability. acs.orgresearchgate.net This initial addition forms a hot triplet diradical intermediate. acs.org The reaction proceeds on both triplet and singlet potential energy surfaces, and the minimum energy crossing point (MECP) between these surfaces plays a crucial role in determining the final product distribution. acs.orgresearchgate.net

Product Channels

Following the initial addition, the energized adduct can undergo various isomerization and dissociation steps, leading to several product channels. Major product channels identified through experimental and theoretical studies include the formation of radicals and stable molecules. acs.orgresearchgate.net

Key product channels from the reaction of O(3P) with this compound include:

CH₃ + CH₂C(O)CH₃ (acetonyl radical) : This channel results from the decomposition of the adduct formed by O-atom addition to the more substituted carbon atom. acs.org The branching fraction for this CH₃ channel has been experimentally determined to be around 0.24. acs.org

CH₃ + cis-/trans-CH₃CHCHO (2-butenal) acs.orgresearchgate.net

H₂ + (CH₃)₂CCO (dimethylketene) : This channel is predicted to be the most energetically favorable. acs.orgresearchgate.net

OH + CH₃C(CH₂)₂ (isobutenyl radical) acs.orgresearchgate.net

The yield of ethyl radicals (C₂H₅) from this reaction is observed to be very low. acs.org The complex, multichannel nature of this reaction highlights the intricate pathways available even in a seemingly simple atom-molecule collision. acs.orgresearchgate.net

Theoretical and Experimental Investigations of Reaction Pathways

The elucidation of this compound's reaction pathways is a multifaceted endeavor, leveraging a synergistic combination of experimental studies and theoretical modeling. This approach allows for the validation of proposed mechanisms against empirical data and provides a deeper, molecular-level understanding of the kinetics and thermodynamics governing the transformations of this compound.

Experimental Approaches

A variety of experimental setups are employed to study this compound reactions under controlled conditions, spanning a wide range of temperatures, pressures, and compositions.

Jet-Stirred Reactors (JSR): These reactors are used to investigate the oxidation of this compound at high temperatures (approximately 800–1230 K) and various pressures. tandfonline.com By sampling and analyzing the concentration profiles of molecular species, researchers can map the formation of intermediates and final products. For instance, studies have identified a large number of products, including CO, CO2, methane, acetylene, ethylene (B1197577), propene, and benzene, providing crucial data for the development of detailed kinetic models. tandfonline.com

Shock Tubes: Shock tubes are utilized to study ignition delay times and high-temperature reaction kinetics. By creating a shock wave that rapidly heats and pressurizes a gas mixture, these experiments provide data on the autoignition properties of this compound under conditions relevant to combustion engines. tandfonline.com

Flow Reactors: Tubular and plug flow reactors are used for pyrolysis and oxidation studies. In pyrolysis experiments conducted at temperatures between 610–860 °C, the primary reaction pathways leading to fuel decay and the formation of major products have been identified. researchgate.netosti.gov These studies are essential for understanding thermal decomposition mechanisms in the absence of an oxidant.

Trickle Bed Reactors: For liquid-phase reactions, such as epoxidation, trickle bed reactors are employed. Studies on the epoxidation of this compound with hydrogen peroxide have used these reactors to investigate the formation of 1,2-epoxy-2-methylpropane and subsequent secondary reactions like ring-opening, which lead to various byproducts. abo.fiacs.org

The data table below summarizes the key products identified in experimental studies of this compound pyrolysis, providing insight into its thermal decomposition pathways.

Experimental ConditionKey Products Identified
Pyrolysis Methane, Propene, Hydrogen, Allene, Propyne, Ethene researchgate.net
High-Temperature Oxidation CO, CO2, H2O, Methane, Ethylene, Acetylene, Propene, Allene, Propyne, Benzene tandfonline.com
Epoxidation 1,2-epoxy-2-methylpropane, Isobutyraldehyde (B47883), 2-methyl-2-propen-1-ol, 2-methyl-1,2-propanediol abo.fi

Theoretical and Computational Modeling

Computational chemistry and kinetic modeling are indispensable tools for interpreting experimental data and exploring reaction mechanisms at a fundamental level.

Detailed Kinetic Models: Comprehensive kinetic models, often comprising hundreds of elementary reactions and species, are developed to simulate the combustion of this compound. tandfonline.comresearchgate.net These models are refined by comparing their predictions against experimental data from JSRs, shock tubes, and flow reactors. researchgate.netuniversityofgalway.ie Reaction path and sensitivity analyses are then performed on these models to identify the most critical reactions controlling fuel consumption and product formation. tandfonline.comresearchgate.net For example, modeling has shown that the high-temperature oxidation of di-isobutylene, a larger fuel molecule, is significantly controlled by the kinetics of its primary decomposition product, this compound. osti.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-QB3) are used to compute the potential energy surfaces for specific reaction pathways. researchgate.netresearchgate.net These calculations provide crucial thermodynamic and kinetic parameters, such as activation energies and rate constants, for elementary reactions. researchgate.net For instance, calculations have been used to investigate the H-atom abstraction from this compound by hydroxyl radicals and the unimolecular decomposition pathways of the resulting radicals. researchgate.netresearchgate.net Theoretical studies have also elucidated the initiation and propagation steps in the cationic polymerization of this compound. researchgate.net

A key pathway in this compound pyrolysis, investigated through both experimental observation and theoretical calculation, is the H-atom abstraction leading to the formation of a 2-methylallyl radical. This radical can then undergo β-scission. researchgate.net

Primary Pyrolysis Pathway:

H-atom abstraction: i-C4H8 → 2-methylallyl radical (ĊH2C(CH3)=CH2) + H•

β-scission: 2-methylallyl radical → Allene (C3H4) + Methyl radical (ĊH3)

Theoretical calculations have been employed to determine the energy barriers for such critical steps, as shown in the table below.

Reaction StepComputational MethodCalculated Free Energy Barrier (ΔG‡)
n-butane isomerization via isobutene intermediateNot Specified148 kJ mol−1 rsc.org
This compound Polymerization Initiation (AlCl3/H2O)DFTFeasible (High barriers with simpler catalyst complex) researchgate.net

The integration of these theoretical and experimental investigations provides a robust framework for understanding the complex reaction networks of this compound. Experimental data grounds the theoretical models in physical reality, while computational studies offer mechanistic insights that are often difficult or impossible to obtain through experiments alone. This combined approach is critical for the accurate modeling of hydrocarbon combustion and the rational design of chemical processes involving this compound. princeton.edu

Catalysis in Isobutylene Chemistry

Heterogeneous Catalysis

Heterogeneous catalysis is the cornerstone of modern isobutylene (B52900) processing. Various solid acid materials, including zeolites, metal oxides, acid resins, and other molecular sieves, are employed to catalyze its transformations. researchgate.net The choice of catalyst is dictated by the desired reaction, with the catalyst's structural and acidic properties being critical determinants of activity, selectivity, and longevity. academie-sciences.frresearchgate.net

Zeolites, crystalline aluminosilicates with well-defined microporous structures, are among the most versatile and effective catalysts for this compound conversion due to their unique combination of strong acidity and shape selectivity. academie-sciences.fr Different zeolite topologies are employed for specific reactions. For instance, zeolites like FAU (e.g., USY), BEA (Beta), MOR (Mordenite), MFI (ZSM-5), and MWW have been extensively studied for various this compound transformations. academie-sciences.frresearchgate.net

USY (Ultra-Stable Y): This large-pore zeolite, with its FAU topology, is a promising framework for this compound dimerization. researchgate.netacs.orgfigshare.com Its three-dimensional pore structure provides good stability. academie-sciences.fr Dealuminated USY zeolites, which possess a high concentration of Lewis acid sites, have shown high stability and selectivity towards trimers and tetramers in oligomerization reactions. academie-sciences.fr

Beta (BEA): Zeolite Beta is a large-pore, high-silica zeolite with a three-dimensional channel system. google.com It exhibits high activity and stability in this compound oligomerization, superior to zeolites with one- or two-dimensional channels like mordenite (B1173385) and ferrierite. academie-sciences.fr It can achieve quantitative this compound conversion with high selectivity for trimers (>50%). capes.gov.br The catalyst is also readily regenerated. capes.gov.br

Mordenite (MOR): Mordenite has a one-dimensional channel structure which can lead to rapid deactivation in this compound oligomerization due to pore blockage. academie-sciences.fr Its catalytic activity is significantly lower compared to zeolites with 3D porosity like Beta or USY. academie-sciences.fr However, it has been investigated for reactions like the synthesis of ethyl tert-butyl ether (ETBE). researchgate.net

ZSM-5 (MFI): This medium-pore zeolite is highly effective for reactions where shape selectivity is crucial. Its pore dimensions (around 0.55 nm) can limit the formation of bulky products, thus enhancing selectivity towards desired smaller molecules. academie-sciences.fr For example, in the Prins condensation of isobutene with formaldehyde, H-ZSM-5 is more selective for the formation of 3-methyl-3-buten-1-ol (B123568) compared to the larger-pore H-Beta zeolite. academie-sciences.frrsc.org In this compound amination, ZSM-5 also shows good performance. sciengine.com

MWW: The MWW zeolite topology has been found to achieve high isobutene conversion (80%) and significant selectivity for C8 olefins (55%) in oligomerization reactions under specific conditions. researchgate.netmdpi.com

The catalytic performance of zeolites in this compound reactions is a complex function of their physical and chemical properties.

Topology and Porosity: The dimensionality and size of the zeolite's channel system have a profound impact on catalyst activity, selectivity, and stability. Zeolites with three-dimensional (3D) pore structures, like Beta and USY, generally show higher activity and better stability than those with one-dimensional (1D) channels, such as Mordenite. academie-sciences.fr The 3D network provides alternative pathways for reactant and product molecules, reducing the likelihood of pore blockage and deactivation. academie-sciences.fr Pore size is critical for shape selectivity. For instance, the medium pores of ZSM-5 prevent subsequent reactions of desired products in Prins condensation, leading to higher selectivity. academie-sciences.frrsc.org In contrast, the larger pores of Beta and USY zeolites can accommodate bulkier transition states and products, making them suitable for oligomerization reactions that produce C8 and C12 olefins. academie-sciences.fr

Acid Strength: For many reactions, an optimal acid strength exists. In the synthesis of isoprene (B109036) from isobutene, excessively strong acid sites can promote side reactions like cracking and oligomerization, leading to lower selectivity and coke formation. academie-sciences.fr Weaker acid sites, on the other hand, can favor the desired reaction pathway. academie-sciences.fr

Brønsted vs. Lewis Acidity: The ratio of Lewis acid sites (LAS) to Brönsted acid sites (BAS) is a key parameter. In isobutene dimerization, a high LAS/BAS ratio has been linked to higher activity and stability, although it may decrease selectivity towards dimers in favor of trimers. academie-sciences.fr Lewis acid sites are thought to facilitate the selective adsorption of isobutene near the Brønsted sites where the reaction occurs. academie-sciences.fr The presence of extra-framework aluminum species, acting as Lewis acid sites, is often beneficial. academie-sciences.fr

Zeolite CatalystReactionKey FindingsThis compound Conversion (%)Selectivity (%)Reference
Beta (BEA)OligomerizationHigher activity and stability than MOR and ferrierite due to 3D pores. High selectivity to trimers.~99~30 (to C12) academie-sciences.fr
Mordenite (MOR)OligomerizationRapid deactivation and low conversion due to 1D channel structure.~20~5 (to C12) academie-sciences.fr
H-ZSM-5 (MFI)Prins CondensationHigh selectivity to 3-methyl-3-buten-1-ol due to medium pore size limiting side reactions.~50 (Formaldehyde)82-90 (to Prins products) academie-sciences.frrsc.org
MWWOligomerizationHigh conversion and good selectivity to C8 olefins at 160 °C.8055 (to C8) researchgate.netmdpi.com
USY (FAU)DimerizationPromising framework; high LAS/BAS ratio enhances stability but favors trimers/tetramers.HighHigh (to Oligomers) researchgate.netacademie-sciences.fr

Mixed metal oxide (MMO) catalysts are particularly important for the selective oxidation of this compound. researchgate.net Multicomponent systems based on molybdenum are common, often containing bismuth, iron, cobalt, and other promoters. researchgate.netacs.org These catalysts are used industrially to produce methacrolein (B123484) from this compound. rsc.org

The performance of these MMOs depends on the cooperation between different metal oxide phases. acs.org For example, in Bi-Mo-Co-Fe oxide systems, phases like α-Bi₂Mo₃O₁₂ and Bi₃FeMo₂O₁₂ are associated with increased selectivity to methacrolein. acs.orgrsc.org In contrast, single oxides like Co₃O₄ tend to favor complete oxidation to CO₂. acs.orgrsc.org The reducibility of the metal cations, such as Fe³⁺ to Fe²⁺, is also a crucial factor for achieving moderate and controllable catalytic activity. acs.org

Another application is the direct dehydrogenation of isobutane (B21531) to produce isobutene, where doped metal oxides like Zn-doped ZrO₂ have shown high activity and stability. rsc.org In these catalysts, coordinatively unsaturated Zr⁴⁺ ions near oxygen vacancies are believed to be the active sites. rsc.org

Sulfonated styrene-divinylbenzene ion-exchange resins, such as Amberlyst 15, are widely used as strong acid catalysts in this compound chemistry. mdpi.comcsic.es They are particularly effective for liquid-phase reactions like oligomerization and the synthesis of fuel ethers like MTBE and ETBE. researchgate.netosti.govresearchgate.net

Amberlyst 15 is known for achieving high this compound conversion rates (often over 90%) and good selectivity towards dimers (dithis compound) and trimers (trithis compound). researchgate.net The reaction conditions can be tuned to maximize the selectivity for a specific oligomer; for example, optimization can lead to a product mixture containing over 90% trithis compound. upm.es In etherification reactions, alcohol molecules adsorb onto the sulfonic acid (-SO₃H) groups of the resin, which then catalyze the reaction with this compound. researchgate.net However, compared to some zeolites in MTBE synthesis, Amberlyst-15 can show lower selectivity and produce more byproducts like dimethyl ether. osti.gov

While zeolites are the most prominent class of molecular sieves, other types are also used in this compound catalysis. This category includes silicoaluminophosphates (SAPOs) and other modified molecular sieves. researchgate.netdicp.ac.cn These materials are often investigated for their unique acidic and structural properties which can differ from conventional zeolites.

For example, SAPO-11 and metal-substituted SAPO-11 have been reported as selective catalysts for the isomerization of n-butene to isobutene. dicp.ac.cn In the direct amination of this compound, molecular sieves with EUO and MEL topologies have demonstrated good catalytic performance, alongside zeolites like Beta and ZSM-5. researchgate.net The key requirements for an effective amination catalyst are a suitable pore diameter (larger than ~0.5 nm) and a sufficient number of medium-strong acid sites. researchgate.net Modified Hβ molecular sieves have also been shown to be effective for this compound oligomerization, achieving conversions as high as 88% with high selectivity for C12 olefins. cip.com.cn

Supporting an active catalytic phase on a high-surface-area material is a common strategy to enhance performance and stability.

Co/BETA: Loading cobalt onto a Beta zeolite (Co/BETA) has been investigated for the selective oligomerization of this compound. researchgate.netresearchgate.net The addition of cobalt can modify the acidic properties of the zeolite carrier. The Co³⁺ active site on a 6% Co/BETA catalyst was found to be optimal for inhibiting the reaction of n-butene while selectively oligomerizing this compound. mdpi.com Under optimized conditions (60 °C, 1 MPa), this catalyst achieved an this compound conversion greater than 74% with a C8 selectivity of around 70%. researchgate.net

Fe/Zn/SiO₂: A series of supported metal catalysts, FexZny/SiO₂, were developed for the selective dimerization of isobutene from C4 mixtures. mdpi.comresearchgate.net An Fe₀.₂Zn₁.₈/SiO₂ catalyst was able to achieve an isobutene conversion of up to 89% with 0% conversion of n-butene, demonstrating excellent selectivity. The selectivity for the isooctene (C8) product was 57%, and the catalyst maintained high conversion (>80%) for over 50 hours. mdpi.comresearchgate.net

CatalystReactionThis compound Conversion (%)C8 Selectivity (%)Key ConditionsReference
6% Co/BETASelective Oligomerization>74~7060 °C, 1 MPa researchgate.net
Fe₀.₂Zn₁.₈/SiO₂Selective Dimerization8957- mdpi.comresearchgate.net

Zeolites (e.g., USY, Beta, Mordenite, ZSM-5, MWW)

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, plays a significant role in this compound chemistry, particularly in polymerization reactions. A prominent class of homogeneous catalysts for this compound polymerization involves Lewis acids. researchgate.net Complexes formed between Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), and ethers are widely utilized. tandfonline.comresearchgate.net These catalyst systems are instrumental in the synthesis of highly reactive polythis compound (B167198) (HR PIB), which is characterized by a high content of terminal double bonds (exo-olefin groups). tandfonline.com

The effectiveness and solubility of these Lewis acid-ether complexes are highly dependent on the reaction medium. Initially, their application was often limited to polar solvents due to poor solubility in hydrocarbons. tandfonline.com However, significant progress has been made by developing alkylaluminum dichloride-ether complexes that are fully soluble in non-polar hydrocarbon solvents like hexane (B92381), allowing for the synthesis of HR PIB at room temperature. tandfonline.com The choice of ether, such as diisopropyl ether or bis(2-chloroethyl) ether, can also influence polymerization rates due to electronic effects. researchgate.netresearchgate.net

In addition to polymerization, homogeneous catalysts are employed in other transformations of this compound. For instance, molybdenum-based compounds like molybdenum acetylacetone (B45752) and Mo-phthalocyanine have been developed as homogeneous catalysts for the epoxidation of this compound. mdpi.com While highly efficient, a challenge with homogeneous catalysts is their separation and recovery from the product mixture. mdpi.com

Catalyst SystemApplicationKey Finding
Lewis Acid-Ether Complexes (e.g., AlCl₃, FeCl₃)Polymerization to Highly Reactive Polythis compound (HR PIB)Catalyst solubility and activity are dependent on solvent polarity. tandfonline.com
Alkylaluminum Dichloride-Ether ComplexesPolymerization to HR PIB in non-polar solventsEnables synthesis in hydrocarbon media like hexane at room temperature. tandfonline.com
Molybdenum-based compoundsEpoxidation of this compoundDemonstrates high efficiency for epoxidation in a homogeneous phase. mdpi.com

Organometallic Catalysis

Organometallic catalysis utilizes compounds containing metal-carbon bonds to catalyze this compound transformations. These catalysts offer unique reactivity and selectivity, particularly in polymerization. A notable example is the use of metallocene derivatives as initiators for the carbocationic polymerization of this compound. acs.org The system formed by combining CpTiMe₃ (a titanium metallocene) and the co-catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, generates the active species CpTiMe₂(μ-Me)B(C₆F₅)₃. acs.org This complex initiates polymerization through a carbocationic mechanism, representing one of the first and more active metallocene-based systems for this purpose. acs.org

Other organometallic systems have been developed to produce highly reactive polythis compound, often at room temperature. These include zinc-based initiator systems and various solvent-ligated metal complexes that feature weakly coordinating anions derived from borates or aluminates. rsc.org The nature of the counter-anion plays a critical role in the chain transfer step of the cationic polymerization process. rsc.org

A distinct application of organometallic catalysis is the radical polymerization of this compound, which can be achieved using a lithium carborane salt, LiCB₁₁Me₁₂, as a catalyst in the presence of a radical initiator. nih.gov This method produces a novel, highly branched form of polythis compound and also allows for copolymerization with monomers like ethyl acrylate. nih.gov

Organometallic CatalystPolymerization TypeResulting Polymer
Cp*TiMe₂(μ-Me)B(C₆F₅)₃CarbocationicPolythis compound with vinylidene end groups. acs.org
Zinc-based initiators / Metal complexes with weakly coordinating anionsCationicHighly Reactive Polythis compound (HRPIB). rsc.org
LiCB₁₁Me₁₂RadicalHighly branched Polythis compound. nih.gov

Computational and Theoretical Studies of Catalytic Processes

Computational chemistry has become an indispensable tool for gaining a deeper, molecular-level understanding of the complex catalytic processes involving this compound. researchgate.netroutledge.com These theoretical approaches allow researchers to investigate reaction mechanisms, identify active catalytic species, and predict the energetics of reaction pathways that are often difficult to observe experimentally.

Quantum chemical calculations are fundamental to studying the electronic structure and reactivity of catalysts and the active centers involved in this compound polymerization. routledge.comtaylorfrancis.com Such calculations have been applied to analyze the acid-base interactions that underpin the elementary steps of polymerization. routledge.comtaylorfrancis.com

A significant breakthrough achieved through these methods was the re-evaluation of the classic AlCl₃/H₂O initiator system for this compound polymerization. For many years, the active catalyst was assumed to be a simple AlCl₃OH₂ complex. However, quantum chemical studies revealed that this complex leads to reaction pathways with impractically high energy barriers. acs.orgresearchgate.netcolab.ws The calculations indicated that the true active species requires a minimum of two AlCl₃ groups and one water molecule. This complex generates a highly acidic proton, which is crucial for initiating the polymerization with low energy barriers for both the initiation and propagation steps. acs.orgresearchgate.net This insight fundamentally changed the understanding of this industrially vital catalytic system.

Density Functional Theory (DFT) is a powerful and widely used computational method for elucidating the intricate details of reaction mechanisms in this compound catalysis. coe.edu DFT calculations provide valuable information on the geometry of stationary points (reactants, products, and transition states) on the potential energy surface and their corresponding energies. acs.org

In the context of this compound polymerization initiated by Lewis acids, DFT has been instrumental in computing the initiation and propagation reaction pathways under industrially relevant conditions. acs.orgresearchgate.net By modeling the system with an explicit number of catalyst and co-catalyst molecules (e.g., two AlCl₃ and one H₂O), DFT calculations have provided a validated molecular-level understanding of the reaction, correcting long-held assumptions about the initiator complex. researchgate.net

DFT is also applied to other this compound reactions. For example, it has been used to study the chemisorption of isobutene within the micropores of zeolites, revealing how the zeolite's structure affects reactivity and estimating the activation energies for different reaction pathways. acs.org Furthermore, DFT has been employed to propose a general mechanism for the reaction of this compound with the nitrate (B79036) radical (NO₃), where the initial step is the addition of the radical to the double bond. acs.orgresearchgate.net Theoretical modeling with DFT is a powerful tool for understanding structural, electronic, and optical properties, and for revealing reaction mechanisms that are difficult to probe through experimental techniques alone. researchgate.net

Advanced Materials and Derivatives from Isobutylene

Polyisobutylene (B167198) (PIB) and its Derivatives

Polythis compound (PIB) is a synthetic polymer produced from the polymerization of This compound (B52900). ipec.global It is a versatile elastomer known for its excellent impermeability, flexibility, and chemical stability. polysciences.comengineercalculator.com The properties and applications of PIB are largely determined by its molecular weight and the chemical structure of its chain-end groups. nih.gov

A significant derivative of PIB is Highly Reactive Polythis compound (HRPIB). HRPIB is distinguished from conventional PIB by the high proportion of terminal double bonds, specifically exo-olefin groups (–C(Me)=CH₂), which typically exceeds 85%. nih.govbasf.commdpi.com This terminal unsaturation makes HRPIB significantly more reactive in subsequent chemical modifications, or functionalizations, compared to conventional PIB where double bonds are predominantly located internally within the polymer chain. mdpi.comgoogle.comrsc.org The majority of commercially produced HRPIB falls into the low-molecular-weight category (Mₙ < 5 kDa). nih.govresearchgate.net

The synthesis of HRPIB is primarily achieved through the cationic polymerization of this compound. nih.govscribd.com This process often utilizes a Lewis acid catalyst, such as a boron trifluoride (BF₃) complex with an alcohol or ether co-initiator, at temperatures typically below 0°C. google.comwipo.int The goal is to control the polymerization to favor the formation of the exo-olefinic end-groups. nih.gov Alternative initiating systems, such as those involving titanium tetrachloride (TiCl₄) or iron trichloride (B1173362) (FeCl₃) in ionic liquids, have also been developed to synthesize HRPIB under milder conditions. researchgate.netrsc.org

The high reactivity of the terminal double bond is the key feature of HRPIB, making it a valuable intermediate for producing a variety of additives. google.com A primary application is in the manufacturing of ashless dispersants for engine oils and fuels. oronite.comcnlubricantadditive.com This is commonly achieved by reacting HRPIB with maleic anhydride (B1165640) in a thermal "ene" reaction to form polythis compound succinic anhydride (PIBSA). rsc.orgdiesel-additive.comtum.de The resulting PIBSA can then be further reacted with polyamines to produce polythis compound succinimides (PIBSIs), which are effective dispersants that help keep engines clean, prevent sludge formation, and improve fuel economy. nih.govoronite.comnih.gov This direct thermal addition method is more efficient and environmentally friendlier than the chlorination route required for less reactive, conventional PIB. rsc.orgcnlubricantadditive.com

Polythis compound is commercially produced in a range of molecular weights, which dictates its physical properties and applications. kematbelgium.comdymresources.com These grades are generally categorized as low, medium, and high molecular weight.

Low Molecular Weight (LMW) PIB: These are typically viscous, clear liquids. kematbelgium.com They are used extensively as base oils for synthetic lubricants, plasticizers, and as additives in sealants and adhesives. kematbelgium.comchemicalindustryjournal.co.uk LMW PIBs used as precursors for fuel additives generally have a number-average molecular weight (Mₙ) between 1000 and 2500 g/mol . nih.gov

Medium Molecular Weight (MMW) PIB: These materials are semi-solid to solid and exhibit significant tackiness. cnlubricantadditive.comkematbelgium.com They are used as modifiers for rubbers and resins to improve flexibility and impact strength, in the formulation of adhesives, and in food-grade applications like chewing gum base. ipec.globalkematbelgium.comchemicalindustryjournal.co.uk

High Molecular Weight (HMW) PIB: HMW PIBs are rubber-like solids with high elasticity. dymresources.comrumanza.com Their primary applications include roofing membranes, waterproofing, and as a component in tire manufacturing. engineercalculator.comdymresources.com

PIB Category Typical Molecular Weight (Mₙ, g/mol ) Physical State Primary Applications
Low (LMW)280 - 6,000 kematbelgium.comClear, viscous liquid kematbelgium.comLubricant & fuel additives, sealants, plasticizers. kematbelgium.comcnlubricantadditive.com
Medium (MMW)30,000 - 100,000 kematbelgium.comchemicalindustryjournal.co.ukSemi-solid, tacky cnlubricantadditive.comkematbelgium.comAdhesives, chewing gum base, polymer modification. ipec.globalkematbelgium.comchemicalindustryjournal.co.uk
High (HMW)> 100,000 wikipedia.orgSolid, rubber-like dymresources.comTire inner liners, roofing membranes, electrical insulation. ipec.globalengineercalculator.comcnlubricantadditive.com

PIB is a key component in lubricant and fuel formulations due to its beneficial properties as an additive. qixitd.com One of its earliest and most significant roles is as a viscosity modifier or viscosity index improver in engine oils. rumanza.comlubrizol.com Polymers like PIB are added to lubricants to reduce the rate at which the oil's viscosity changes with temperature. lubrizol.com This ensures the lubricant maintains effective flow at low temperatures and sufficient film strength at high temperatures, protecting engine parts across a wide range of operating conditions. rumanza.com

In addition to viscosity control, PIB-based additives, particularly dispersants derived from HRPIB, play a crucial role in engine cleanliness. oronite.comnih.gov These additives have a polar head that binds to soot, sludge, and other deposit precursors, while the long, nonpolar PIB tail keeps them suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. oronite.com This action helps to maximize fuel economy, prevent power loss, and reduce emissions. oronite.com In two-stroke engine oils, PIB not only improves lubrication but also enhances combustion performance and reduces exhaust port clogging due to its clean-burning characteristics. cnlubricantadditive.com

Highly Reactive Polythis compound (HRPIB)

Butyl Rubber and Halogenated Butyl Rubber (BIIR, BIMS)

Butyl rubber (IIR) is a synthetic elastomer that is a copolymer of this compound with a small amount of isoprene (B109036) (typically 0.5-2.5 mol%). wikipedia.orgarlanxeo.com The isoprene units introduce unsaturated sites into the otherwise saturated polythis compound backbone, which are necessary for vulcanization (cross-linking). arlanxeo.comdtic.mil Butyl rubber is characterized by its excellent impermeability to gases and moisture, high damping capabilities, and resistance to heat and ozone. wikipedia.orgarlanxeo.comdtic.mil

To enhance its properties, particularly its cure rate and compatibility with other rubbers, butyl rubber can be halogenated. arlanxeo.com This process involves dissolving butyl rubber in a solvent and reacting it with elemental chlorine or bromine to produce chlorobutyl rubber (CIIR) or bromobutyl rubber (BIIR), respectively. arlanxeo.comnih.gov Halogenation introduces highly reactive allylic halide functional groups, which allows for faster and more versatile vulcanization. mufasachem.comgoogle.com Another related specialty elastomer is brominated this compound-co-para-methylstyrene (BIMS), which has also found use in pharmaceutical applications. rubbernews.com

Vulcanization is a chemical process that converts the plastic rubber into a more durable, elastic material by forming cross-links between individual polymer chains.

Butyl Rubber (IIR): Due to its low level of unsaturation, IIR vulcanizes much more slowly than highly unsaturated rubbers like natural rubber. dtic.mil Common vulcanization systems for IIR are accelerated sulfur cures. dtic.mil These systems typically involve elemental sulfur, zinc oxide, and a combination of highly active accelerators, such as thiurams. dtic.mil The process involves the formation of mono- and di-sulfide cross-links between the polymer chains at the isoprene sites. dtic.mil

Halogenated Butyl Rubber (CIIR and BIIR): The introduction of halogen atoms creates more reactive cure sites on the polymer backbone. mufasachem.comgoogle.com This allows for a wider variety of vulcanization systems and faster cure rates compared to standard IIR. arlanxeo.commufasachem.com Halogenated butyl rubbers can be cured using sulfur-based systems, but they can also be cross-linked using metal oxides (like zinc oxide) without elemental sulfur. researchgate.net The increased reactivity also improves their ability to co-vulcanize with general-purpose diene rubbers, such as natural rubber and styrene-butadiene rubber, which is critical for applications like tire inner liners that must adhere to the main tire carcass. arlanxeo.comresearchgate.netgoogle.com

Rubber Type Typical Curing System Key Features
Butyl Rubber (IIR) Accelerated Sulfur: Sulfur, Zinc Oxide, Thiuram accelerators. dtic.milSlower cure rate, requires highly active accelerators. dtic.mil
Halogenated Butyl Rubber (BIIR, CIIR) Metal Oxide Cure: Zinc Oxide. researchgate.net Sulfur Cure: Sulfur, Zinc Oxide, Accelerators. google.comFaster cure rates, greater cure versatility, improved adhesion and compatibility with other rubbers. arlanxeo.commufasachem.com

Mechanical Properties and Performance Enhancement

Copolymers of this compound with other monomers, such as vinyl phenol (B47542) or alkenyl styrenes, exhibit improved properties. researchgate.netrsc.org For instance, the random copolymers of this compound and 4-vinylbenzenecyclobutylene (4-VBCB), synthesized via cationic polymerization, demonstrate notable changes in their thermal and mechanical characteristics upon crosslinking. nih.gov Heating these copolymers induces crosslinking, which leads to an increase in both the decomposition temperature and the glass transition temperature (Tg). researchgate.netnih.gov This crosslinked network structure prevents the material from breaking when reheated and results in a significant improvement in its mechanical properties. nih.gov

The introduction of functional groups into this compound copolymers can also enhance their surface properties and compatibility with other materials. researchgate.net For example, functionalized copolymers with hydroxyl, carboxyl, or epoxy pendant groups show improved hydrophilicity. rsc.org This is evidenced by a decrease in the water contact angle on the surface of a poly(IB-co-AS) film with epoxy groups as the molar content of these groups increases. rsc.org Such modifications open up potential applications for these materials as highly reactive elastomers, adhesives, and amphiphilic materials that can be combined with inorganic fillers. rsc.org

The mechanical properties of this compound-based rubbers can also be enhanced through the incorporation of fillers and the modification of the polymer backbone. For example, the stress at 300% elongation for a modified this compound-isoprene rubber (IIR) was found to be higher than that of both unmodified IIR and brominated butyl rubber (BIIR). sid.ir Furthermore, the development of graft copolymers, such as those combining polythis compound (PIB) with polyesters like polycaprolactone (B3415563) (PCL) or poly(D,L-lactide) (PDLLA), can lead to materials with increased tensile strength and Young's modulus compared to the original rubber. researchgate.net

Below is a table summarizing the enhancement of mechanical properties in modified this compound copolymers:

Modification Observed Enhancement Reference
Crosslinking of this compound/4-vinylbenzenecyclobutylene copolymerIncreased decomposition and glass transition temperatures, improved mechanical properties. researchgate.netnih.gov researchgate.netnih.gov
Introduction of functional groups (hydroxyl, carboxyl, epoxy)Improved hydrophilicity and potential for use as reactive elastomers and adhesives. rsc.org rsc.org
Modification of this compound-isoprene rubberIncreased stress at 300% elongation. sid.ir sid.ir
Grafting with polyesters (PCL, PDLLA)Increased tensile strength and Young's modulus. researchgate.net researchgate.net

Self-Healing this compound Rubbers

A significant area of research in advanced this compound-based materials is the development of self-healing rubbers. These materials possess the intrinsic ability to repair damage, which can extend their lifespan and prevent catastrophic failure. rsc.org

One approach to creating self-healing this compound rubbers involves the ionic modification of brominated poly(this compound-co-isoprene) rubber (BIIR). acs.orgfigshare.com By reacting BIIR with compounds like 1-butylimidazole, an ionically modified rubber is produced. rsc.orgacs.org The ionic imidazolium (B1220033) groups introduced into the rubber form dynamic ionic clusters that act as physical cross-links. rsc.orgacs.org These reversible ionic interactions allow the material to self-heal; when the material is damaged, the ionic clusters can rearrange and reform, repairing the crack. rsc.orgacs.org

The introduction of fillers, such as silica (B1680970), into these ionically modified rubbers can further influence their properties. The silica particles can be integrated into the dynamic network through interactions between their functional groups and the imidazolium groups of the rubber, impacting the self-healing process. rsc.org

This compound-Derived Fuel Additives

This compound is a key feedstock for the production of several important fuel additives that enhance gasoline performance and contribute to cleaner combustion. vinatiorganics.comdataintelo.com The demand for these additives is driven by the need for higher fuel efficiency and adherence to environmental regulations. dataintelo.com

Isooctane (B107328)

Isooctane (2,2,4-trimethylpentane) is a high-value gasoline additive known for its excellent anti-knock properties, which are quantified by its 100-octane rating. vinatiorganics.comwikipedia.org It is produced on a large scale in the petroleum industry through several methods involving this compound. wikipedia.org

One common production route is the alkylation of isobutene with isobutane (B21531) in the presence of an acid catalyst. wikipedia.orgasu.edu Another significant method is the indirect alkylation of this compound, which involves two main steps: dimerization and hydrogenation. osti.govacs.org In the dimerization step, this compound is converted into a mixture of iso-octenes over an acidic ion-exchange resin catalyst. wikipedia.orgneste.com This is followed by the hydrogenation of the iso-octenes to produce the saturated isooctane. wikipedia.orgneste.com The NEXOCTANE™ process is a commercial example of this technology, offering flexibility in feedstock and producing a high-quality, low-RVP (Reid Vapor Pressure) product with no sulfur. neste.com

Innovations in isooctane production aim to improve economic and environmental efficiency. osti.gov Reactive distillation (RD) processes, which combine reaction and separation in a single unit, have been investigated as a way to enhance selectivity and reduce production costs compared to conventional methods. osti.gov

Glycerol (B35011) Tertiary Butyl Ether (GTBE)

Glycerol tertiary butyl ether (GTBE) is a bio-based fuel additive produced from the etherification of glycerol with this compound. gordon.eduosti.gov With the surplus of glycerol from biodiesel production, its conversion into value-added products like GTBE has become an area of significant interest. osti.govmdpi.comresearchgate.net GTBE can be used as an additive in gasoline, diesel, and biodiesel to improve combustion and reduce emissions. gordon.eduosti.govnih.gov

The production of GTBE involves reacting glycerol with this compound in the presence of an acid catalyst. gordon.eduresearchgate.net The reaction yields a mixture of mono-, di-, and tri-tertiary butyl ethers of glycerol (MTBG, DTBG, and TTBG). osti.govresearchgate.net The di- and tri-ethers (collectively known as h-GTBE) are the most desirable products for fuel blending due to their better blending properties. mdpi.comresearchgate.net

Various catalysts have been studied for this reaction, including homogeneous acids like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15). gordon.edumdpi.comresearchgate.net Research has focused on optimizing reaction conditions to achieve high glycerol conversion and selectivity towards the desired di- and tri-ethers. mdpi.com For instance, using an ion-exchange resin catalyst with this compound as the alkylating agent can achieve 100% glycerol conversion with over 92% selectivity to h-GTBE. nih.gov The process can be carried out in existing MTBE production facilities, although some retrofitting may be necessary due to higher temperature requirements. gordon.edu

Other High-Value this compound Derivatives

Beyond polymers and fuel additives, this compound is a precursor to other valuable chemicals with diverse industrial applications. omanchem.com

Tert-Butylamine (B42293)

Tert-butylamine is an important chemical intermediate used in the synthesis of rubber accelerators, pharmaceuticals, dyes, and insecticides. sdchinastone.comomanchem.com The primary commercial route for its production is the direct amination of this compound with ammonia (B1221849). omanchem.comwikipedia.org This reaction is typically carried out in the vapor phase over a zeolite catalyst. wikipedia.orggoogle.com

Research has focused on improving the efficiency and selectivity of this process. Studies have investigated the effects of various parameters, including temperature, pressure, ammonia-to-isobutylene molar ratio, and the type of zeolite catalyst, on the conversion of this compound and the selectivity towards tert-butylamine. google.comresearchgate.net For example, using a ZSM-5 zeolite catalyst at a temperature of 250°C and a pressure of 30 bar, a conversion of 31.52% with 98.7% selectivity to tert-butylamine has been reported. google.com Other research has explored different catalyst systems and reaction conditions to optimize the yield of tert-butylamine. researchgate.netpatsnap.com

Sulfurized this compound

Sulfurized this compound (SIB) is a highly effective organosulfur compound primarily utilized as an advanced additive in lubricants. cn-lubricantadditive.com It is recognized for its exceptional extreme pressure (EP) and anti-wear (AW) characteristics, making it a critical component in the formulation of modern lubricating oils and greases. cn-lubricantadditive.comcnlubricantadditive.com Typically appearing as a yellow to amber, transparent oily liquid, SIB is characterized by a high sulfur content, which is key to its performance. cnlubricantadditive.comtaneechem.comminglanchem.com This additive is valued for its ability to protect equipment operating under high loads and shock-load conditions by preventing scoring and welding of metal surfaces. cnlubricantadditive.comadhtchem.com Furthermore, it generally exhibits good solubility in mineral oils and compatibility with other additives, particularly those containing phosphorus. minglanchem.comadhtchem.com

Synthesis and Composition

The synthesis of sulfurized this compound has evolved from traditional methods to more advanced, environmentally conscious processes.

Traditional Synthesis: Historically, the synthesis involved a two-step, low-pressure process using this compound and sulfur monochloride (S₂Cl₂) as the primary raw materials. cn-lubricantadditive.compatsnap.com This method includes an addition reaction to form a sulfur-chlorinated this compound adduct, followed by a sulfuration-dechlorination reaction. patsnap.com However, this process is known to release corrosive gases like hydrogen chloride (HCl) and hydrogen sulfide (B99878) (H₂S), leading to significant equipment corrosion and environmental concerns. cn-lubricantadditive.com

Modern Synthesis: Current production predominantly uses a high-pressure, one-step method that reacts elemental sulfur directly with this compound. cn-lubricantadditive.compatsnap.com This process is often conducted in a batch or tubular reactor at elevated temperatures (e.g., 150°C to 250°C) and pressures (e.g., 2 to 10 MPa) in the presence of a catalyst, such as an inorganic weak alkaline substance or an amine. patsnap.comresearchgate.net This high-pressure method is considered superior as it avoids the use of chlorinated compounds, resulting in a product with minimal to no chlorine content. cnlubricantadditive.com

Research into the composition of sulfurized this compound produced via the high-pressure method reveals a complex mixture of compounds. ciac.jl.cn Analyses using techniques such as Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) have shown that the product primarily consists of chain-like and cyclic polysulfides. ciac.jl.cn The main products are chain-like polysulfides, with byproducts including 4-methyl-3H-1,2-dithiole-3-thione (MDTT) and tert-butyl mercaptan. ciac.jl.cn

Research Findings and Performance Characteristics

Sulfurized this compound's primary function is to enhance the load-carrying capacity of lubricants. minglanchem.comadhtchem.com Under extreme pressure and high-temperature conditions, the sulfur compounds in SIB become reactive. cnlubricantadditive.com They chemically react with metal surfaces to form a protective, sacrificial film, often composed of metal sulfides. minglanchem.comminglanchem.com This film prevents direct metal-to-metal contact, thereby reducing friction, minimizing adhesive wear, and protecting gears and bearings from damage. minglanchem.comminglanchem.comstle.org

The chemical structure and high, controlled-activity sulfur content of SIB contribute to its good thermal stability and moderate chemical activity, making it a widely used EP additive in modern lubricants. cnlubricantadditive.com Its effectiveness is particularly noted in applications with high-speed impact loads. cnlubricantadditive.com

The following table summarizes the typical properties of commercially available sulfurized this compound additives.

PropertyTypical ValueTest Method
Appearance Yellow to Amber Oily/Transparent LiquidVisual
Density @ 20°C (g/cm³) 1.020 - 1.20ASTM D1298 / GB/T 1884
Kinematic Viscosity @ 100°C (mm²/s) 5.0 - 11.0ASTM D445 / GB/T 265
Flash Point (COC, °C) >90 - 110 minASTM D92 / GB/T 3536
Sulfur Content (wt%) 40 - 46ASTM D129 / SH/T 0303
Copper Strip Corrosion (121°C, 3h) ≤3b - 4ASTM D130 / GB/T 5096

Data compiled from multiple sources. taneechem.comminglanchem.comadhtchem.comcnlubricantadditive.com

Applications as an Advanced Material

As a key derivative of this compound, SIB is integral to the formulation of high-performance lubricants across various sectors. stle.org Its primary applications include:

Industrial and Automotive Gear Oils: It is a principal sulfur-containing EP additive for formulating middle- to top-grade gear oils. cnlubricantadditive.comadhtchem.com

Metalworking Fluids: SIB is used in cutting oils and other metal forming fluids to enhance performance under the high pressures characteristic of machining operations. minglanchem.comstle.org

Lubricating Greases: It is added to greases intended for high-load applications to impart the necessary EP and anti-wear capabilities. adhtchem.comstle.org

Hydraulic Oils: It can be blended into anti-wear hydraulic oil packages. cnlubricantadditive.com

The versatility and effectiveness of sulfurized this compound underscore its importance as a material derived from this compound, enabling the development of lubricants that can withstand increasingly demanding operating conditions. cnlubricantadditive.comstle.org

Analytical and Characterization Techniques for Isobutylene and Its Derivatives

Chromatographic Methods

Chromatographic methods are powerful for separating components of a mixture, allowing for the identification and quantification of individual substances.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like isobutylene (B52900). It separates components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. When coupled with mass spectrometry (MS), GC-MS becomes a highly specific and sensitive analytical tool. scioninstruments.comwikipedia.org The gas chromatograph separates the individual compounds, which are then introduced into the mass spectrometer for ionization and detection, providing a mass spectrum that acts as a molecular fingerprint. scioninstruments.com

In the analysis of this compound, GC-MS can be used to identify and quantify the compound in complex mixtures. nih.gov For instance, research has demonstrated the use of GC-MS to confirm the production of isobutene from 3-hydroxy-3-methylbutyrate by the enzyme diphosphomevalonate decarboxylase. nih.gov The mass chromatograms obtained showed ions characteristic of this compound at the expected retention time, confirming its presence. nih.gov GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue/Condition
ColumnHP-Plot/Q (polystyrene-divinylbenzene solid phase)
Carrier Gas Velocity40 cm/s
Split Ratio5:1
Temperature ProgramHold at 40°C for 1 min, then ramp at 10°C/min to 200°C
Diagnostic Ions (m/z)56.07 and 41.04

This data is based on a study of isobutene formation by diphosphomevalonate decarboxylase. nih.gov

Headspace gas chromatography (HS-GC) is a variation of GC that is particularly useful for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. technologynetworks.comscielo.br In HS-GC, the sample is placed in a sealed vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample. scielo.br An aliquot of this gas is then injected into the GC system. This technique is advantageous as it avoids the direct injection of non-volatile matrix components that could contaminate the GC system. technologynetworks.com

HS-GC has been successfully employed for the determination of residual this compound oxide, a genotoxic starting material, in drug substances. oup.comnih.gov A sensitive static headspace gas chromatography (sHS-GC) method was developed and validated for this purpose. oup.comnih.gov The method demonstrated good recovery, linearity, and low limits of detection and quantitation. oup.comnih.gov Optimization of parameters such as headspace oven temperature, vial pressure, and equilibration time is crucial for achieving high sensitivity. oup.com

Table 2: HS-GC Method Validation for Residual this compound Oxide

ParameterResult
Recovery89.3% to 102.4%
Limit of Quantitation (LOQ)0.048 µg/mL
Limit of Detection (LOD)0.018 µg/mL
Linearity Range0.018 to 6 µg/mL
Correlation Coefficient (r²)0.9999

This data is from a validation study for the determination of residual this compound oxide in a drug substance. oup.comnih.gov

Spectroscopic Methods

Spectroscopic methods provide information about the molecular structure and functional groups present in a sample by observing its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in molecules. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its different C-H bonds and the C=C double bond. researchgate.net For instance, this compound exhibits distinct vibrational bands for the C-H bonds in the methyl groups and the =CH₂ group. researchgate.net

IR spectroscopy has been used to identify polythis compound (B167198), a polymer of this compound. researchgate.net The IR spectrum of polythis compound clearly shows the presence of a branched hydrocarbon structure, with notable peaks around 1366 and 1388 cm⁻¹. researchgate.net The technique has also been applied to study the adsorption of this compound on catalyst surfaces, providing insights into the nature of the adsorbed species. cdnsciencepub.comcdnsciencepub.com

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
=C-H stretch~3070
C-H stretch (methyl)~2968
C=C stretch~1600
CH₃ asymmetric deformation~1450
CH₃ symmetric deformation~1388, ~1366

This data is compiled from various spectroscopic studies of this compound. researchgate.netcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of compounds. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. For example, ¹H NMR has been instrumental in determining the isoprene (B109036) content in butyl rubber, a copolymer of this compound and isoprene. researchgate.net

In more advanced applications, hyperpolarized NMR has been used to monitor the polymerization of isobutene in real-time. nih.gov This technique provides enhanced signal intensities, allowing for the observation of reaction kinetics and mechanisms. nih.gov Studies have also utilized ¹³C NMR to investigate the interaction of isobutene with silica (B1680970) gel surfaces, revealing the formation of a π-complex with surface hydroxyl groups. rsc.org Furthermore, NMR has been used to demonstrate how this compound grafts on peptides can shield the polar amide backbone, leading to improved membrane permeability. cam.ac.uk

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used for the mass analysis of large molecules like polymers, which have very low volatility. researchgate.netias.ac.in In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, allowing the analyte to be desorbed and ionized with minimal fragmentation. ias.ac.in

MALDI-TOF (Time-of-Flight) MS has been successfully applied to the analysis of polythis compound (PIB). researchgate.netacs.org Since polyolefins like PIB are difficult to ionize, a common strategy involves chemical modification, such as sulfonating the olefin end groups, to introduce a readily ionizable moiety. researchgate.netacs.org This method allows for the determination of number-average and weight-average molecular weights, which often show good agreement with results from other techniques like laser light scattering. acs.orgacs.org Challenges can arise in accurately measuring samples with a very broad molecular weight range. acs.orgacs.org

Thermal Analysis (e.g., TGA-DTA)

Thermal analysis techniques are fundamental in understanding the thermal stability and transitions of this compound-containing polymers. Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA), often performed simultaneously (TGA-DTA), provide quantitative information about mass loss and thermal events as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is particularly useful for determining the degradation temperatures of polymers. For instance, in a study of poly(styrene-isobutylene-styrene) (SIBS) triblock copolymers, TGA was used to characterize their thermal behavior as a function of sulfonation level and counter-ion substitution. uprm.edu Unsulfonated SIBS samples showed a decrease in degradation temperature with an increase in the number average molecular weight (Mn) for a constant polystyrene weight percent. uprm.edu Conversely, for a constant Mn, the degradation temperature decreased as the polystyrene content increased. uprm.edu Sulfonation was found to initially decrease the degradation temperature, but at high sulfonation levels, the backbone degradation temperature increased, suggesting changes in morphology. uprm.edu

In another study, TGA was employed to assess the thermal stability of poly(this compound-co-4-vinylbenzenecyclobutene) copolymers. mdpi.com The uncrosslinked copolymer exhibited an epitaxial starting temperature of 390 °C, which increased to 406 °C after thermal crosslinking of the benzocyclobutene (BCB) units, indicating enhanced thermal stability due to the crosslinked network. mdpi.com Similarly, TGA of poly(this compound)-based ionic liquids (PIB-ILs) revealed their decomposition behavior under a nitrogen atmosphere. researchgate.net

Differential Scanning Calorimetry (DSC), a related technique, measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg). For polythis compound (PIB), DSC analysis shows a characteristic glass transition at approximately -64°C. netzsch.com In copolymers, such as SIBS, two distinct glass transitions can often be observed, one for the soft polythis compound block (around -60°C) and another for the hard polystyrene block (around 70°C), confirming microphase segregation. nih.govkpi.ua

The following table summarizes TGA data for various this compound-based polymers:

Polymer SystemKey FindingDecomposition Temperature (°C)Citation
Poly(this compound-co-4-vinylbenzenecyclobutene) (6 mol% 4-VBCB)Increased thermal stability after crosslinking.Uncrosslinked: 390, Crosslinked: 406 mdpi.com
Sulfonated Poly(styrene-isobutylene-styrene) (S-SIBS)Desulfonation occurs at a lower temperature than backbone degradation.~290 (desulfonation), >400 (backbone) govinfo.gov
Poly(this compound)-based Ionic Liquids (PIB-ILs)Main decomposition occurs at high temperatures.367–395 uni-halle.de
Polythis compound (PIB)Decomposition activation energy determined.Activation Energy: 184 kJ/mol capes.gov.br

Microscopic Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound polymers and their blends, SEM provides critical insights into phase separation, domain structure, and the dispersion of fillers.

For example, in blends of high molecular weight polythis compound (PIB) and thermoplastic polyurethane (TPU), SEM combined with solvent etching revealed a distinct phase-separated morphology. researchgate.netdntb.gov.ua As the TPU content increased, its phase evolved from being dispersed within the PIB matrix to becoming a continuous phase. researchgate.netdntb.gov.ua This morphological change was directly correlated with an enhancement in the tensile strength of the blend. researchgate.netdntb.gov.ua SEM images of PIB/TPU blends at different ratios clearly illustrate this transition. researchgate.net

SEM is also instrumental in studying the morphology of immiscible polymer blends containing particles. In blends of polyethylene (B3416737) oxide (PEO) and PIB with silica particles, SEM was used to characterize the structure after quenching and selective solvent removal. aip.org These studies showed that the particles could enhance coalescence at low concentrations or jam the interface at higher loadings, significantly altering the blend's rheology. aip.org

Furthermore, SEM has been used to observe the morphology of poly(styrene-isobutylene-styrene) (SIBS) blended with polypropylene (B1209903) (PP). kyoto-u.ac.jp By cryogenically fracturing the samples and staining with ruthenium tetroxide (RuO4), the distinct phases of the SIBS matrix and the dispersed PP domains could be clearly differentiated and observed. kyoto-u.ac.jp Similarly, the microstructure and surface morphology of MXene films coated with PIB and SIBS were characterized using SEM, confirming uniform polymer coatings. mdpi.comresearchgate.net

Surface Area and Porosity Analysis (e.g., Nitrogen Adsorption)

Surface area and porosity are critical parameters for materials used in applications such as catalysis, adsorption, and separation. The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules (commonly nitrogen) onto a solid surface, is the standard technique for determining specific surface area. wikipedia.org

This technique is particularly relevant for catalyst systems involving this compound. For instance, in the development of Co/BETA-loaded molecular sieve catalysts for the selective oligomerization of this compound, nitrogen adsorption-desorption isotherms were used to characterize the specific surface area and pore structure. mdpi.com The results showed that the catalysts exhibited type II adsorption isotherms with H1 type hysteresis loops, indicating an ordered mesoporous structure that was maintained after the introduction of cobalt. mdpi.com

The data revealed how the specific surface area and pore volume changed with varying cobalt loading, which in turn influenced the catalytic performance.

Catalyst (Co loading)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Citation
BETA569.80.352.47 mdpi.com
2% Co/BETA531.60.332.48 mdpi.com
4% Co/BETA510.30.322.51 mdpi.com
6% Co/BETA480.90.302.50 mdpi.com
8% Co/BETA455.10.282.46 mdpi.com

Adsorption isotherms have also been measured for the adsorption of various compounds onto this compound-based materials. For example, the adsorption of polythis compound succinimide (B58015) dispersants onto carbon black particles, a model for soot in engine oil, was studied by constructing adsorption isotherms. researchgate.netcore.ac.uk These studies often show Langmuir-type adsorption, implying monolayer coverage. researchgate.net Similarly, low-pressure adsorption isotherms of aromatic compounds like benzene, toluene, and p-xylene (B151628) on polythis compound gel have been measured to understand their interaction near the Henry's law region. acs.org

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It can distinguish between crystalline, semi-crystalline, and amorphous structures, identify crystalline phases, and determine the degree of crystallinity. rroij.com

Polythis compound itself is generally considered amorphous, but it can crystallize under certain conditions, such as high elongation. allenpress.com Early X-ray studies revealed that under stress, PIB crystallizes in a helical configuration with a large molecular repeat distance. allenpress.com XRD patterns of amorphous polymers like polythis compound show broad halos, whereas crystalline polymers exhibit sharp, well-defined diffraction peaks. rroij.com

In the context of this compound derivatives and blends, XRD is used to characterize the phase composition and interactions between components. For example, XRD analysis of immiscible blends of crystalline polyethylene and amorphous polythis compound shows an additive pattern with contributions from both polymers, indicating a lack of mixing at the atomic level. rroij.comicdd.com

XRD is also employed to study the structure of catalysts and composite materials. In the study of Co/BETA molecular sieve catalysts, XRD patterns confirmed the presence of the BETA zeolite structure and showed the formation of a Co3O4 phase at higher cobalt loadings. mdpi.com The intensity of the characteristic BETA peaks decreased with cobalt loading, suggesting an effect on the lattice strength. mdpi.com In another application, XRD was used to analyze the hydration products of natural hydraulic lime modified with an this compound-maleic anhydride (B1165640) copolymer, identifying phases such as calcium hydroxide (B78521), calcite, and quartz. mdpi.com Furthermore, XRD is used to characterize the structure of materials coated with this compound-based polymers, such as MXene films, confirming their layered structure. mdpi.comresearchgate.net

The crystal structure of polythis compound, when crystallized, has been determined by X-ray analysis to be orthorhombic. capes.gov.br

CompoundCrystal SystemLattice Parameters (Å)Citation
Polythis compoundOrthorhombica = 6.88, b = 11.91, c = 18.6 (fiber axis) allenpress.comcapes.gov.br

Environmental and Sustainability Aspects of Isobutylene Production and Utilization

Life Cycle Assessment (LCA) of Isobutylene (B52900) Production Pathways

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. acs.org For this compound, LCAs provide a framework to compare the environmental performance of various production routes, particularly contrasting traditional fossil-fuel-based methods with emerging bio-based alternatives. acs.orgeuropa.eu The scope of these assessments is typically "cradle-to-gate," encompassing all processes from resource extraction to the point where this compound leaves the production facility. europa.euamericanchemistry.com

The primary fossil-based routes for this compound production include the dehydrogenation of isobutane (B21531), the decomposition of methyl tert-butyl ether (MTBE), and the dehydration of tert-butyl alcohol (TBA). europa.eu Bio-based production, on the other hand, often involves the fermentation of sugars derived from biomass, such as corn stover, to produce isobutanol, which is then dehydrated to this compound. acs.orgresearchgate.net

The transition towards a bio-economy has spurred significant interest in producing chemicals from renewable feedstocks. Bio-based this compound presents a promising alternative to its fossil-derived counterpart, primarily due to its potential for a lower carbon footprint. wisaplywood.comeuropean-bioplastics.org

Fossil-based plastics are derived from petrochemicals, a non-renewable resource, whereas bio-based plastics are made from renewable plant sources like starch and cellulose. impact-solutions.co.uk The core environmental advantage of bio-based routes is the utilization of atmospheric carbon captured by plants during their growth, which can lead to lower net greenhouse gas emissions. european-bioplastics.org Studies have shown that producing chemicals from biomass can lead to significant reductions in fossil energy consumption and GHG emissions compared to conventional petrochemical pathways. acs.org For instance, the production of bio-ETBE, a fuel additive derived from bio-isobutylene, can reduce greenhouse gas emissions by as much as 50% compared to its fossil-based alternatives. industrytoday.co.uk

A key metric within the LCA of this compound production is the analysis of greenhouse gas (GHG) emissions. For fossil-based pathways, GHG emissions are a significant concern. Among the conventional methods, the decomposition of MTBE and the dehydrogenation of isobutane are considered preferable from a GHG perspective compared to other fossil-fuel routes. europa.eu

Bio-based production methods demonstrate a strong potential for reducing GHG emissions. Analysis indicates that for every tonne of this compound produced via biotechnological routes, a saving of two tonnes of CO2 can be achieved compared to the petrochemical sector. energyindustryreview.com Some assessments suggest that CO2 emissions from bio-isobutylene production can be three to five times lower than those from fossil-fuel-based production. energyindustryreview.com More broadly, studies comparing 12 chemicals that can be produced from either biomass or fossil fuels found that the bio-based pathways resulted in GHG emission reductions ranging from 35% to 350%. acs.org

In a specific application, the production of triisobutane (a biojet fuel component derived from this compound) from cellulosic isobutanol was estimated to have a combined carbon footprint of 65 gCO2eq/MJ. This represents a 28% reduction in GHG emissions compared to the production of conventional Jet A1 fuel. researchgate.net

Comparative Greenhouse Gas (GHG) Emissions Data
Production Pathway / ProductKey FindingSource
Bio-isobutylene vs. Petrochemical this compoundSaves 2 tonnes of CO2 per tonne of this compound produced. energyindustryreview.com
Bio-isobutylene vs. Petrochemical this compoundCO2 emissions are 3 to 5 times lower for the bio-based route. energyindustryreview.com
Bio-ETBE vs. Fossil-based ETBEUp to 50% reduction in GHG emissions. industrytoday.co.uk
General Bio-based Chemicals vs. Fossil-basedGHG emission reductions of 35%–350%. acs.org
Triisobutane (from bio-isobutylene) vs. Jet A1 Fuel28% reduction in GHG emissions. researchgate.net

Waste Valorization and Circular Economy Approaches

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is highly relevant to the chemical industry. chemsec.orgyoutube.com For this compound, this involves two primary strategies: utilizing waste streams as feedstocks for its production and finding ways to recycle and recover this compound-based products at the end of their life.

Waste valorization in this compound production focuses on shifting from traditional fossil fuels or first-generation food crops to non-edible, second- and third-generation feedstocks. biomassmagazine.comgreencarcongress.com This includes agricultural residues like wheat straw and corn stover, wood chips, and even gaseous waste streams such as carbon dioxide (CO2) and syngas. biomassmagazine.comgreencarcongress.com Using these waste materials as a starting point for fermentation not only reduces reliance on virgin resources but also provides a productive outlet for materials that might otherwise be disposed of, contributing to a more circular bio-economy. nrel.gov

On the other end of the product lifecycle, circularity involves the recovery of value from this compound-containing wastes. A notable example is the pyrolysis of waste inner tube rubber, which is often made from this compound-isoprene rubber. researchgate.net Through processes like catalytic pyrolysis, this waste material can be converted into valuable liquid fuels and other hydrocarbon products, preventing it from ending up in landfills and reintroducing its components into the value chain. researchgate.net Such approaches are critical for reducing the environmental burden of the chemical sector and aligning it with the principles of a circular economy. mdpi.comcircular-chemical.org

Environmental Fate and Transport of this compound

Understanding the environmental fate and transport of this compound is essential for assessing its potential impact upon release into the environment. cdc.gov "Fate and transport" describes how a chemical moves and what transformations it undergoes in the air, water, and soil. cdc.gov Due to its physical and chemical properties, this compound's behavior is primarily dictated by its high volatility. oecd.orgepa.gov Distribution modeling shows that this compound will overwhelmingly partition to the air compartment (99.99%), with a negligible amount remaining in water (0.01%). oecd.org

Once in the atmosphere, this compound is subject to rapid degradation through indirect photolytic processes. oecd.org The primary degradation pathways are reactions with hydroxyl radicals (•OH) and ozone (O3). oecd.org The calculated atmospheric half-life of this compound is short, ranging from approximately 2 to 8 hours for reactions with hydroxyl radicals and about 25 hours for reactions with ozone. oecd.org This rapid degradation means the compound does not persist in the atmosphere for long periods.

Gas-particle partitioning is a key process that determines the environmental transport of organic compounds. csic.es However, given this compound's high vapor pressure and rapid degradation in the gas phase, it is not expected to significantly adsorb onto atmospheric particles. oecd.org Furthermore, because of this rapid photodegradation, wet deposition (removal from the atmosphere via rain) is not considered a significant fate process for this compound. oecd.org

This compound has a low solubility in water. metrowelding.comsolubilityofthings.com The reported water solubility is 263 mg/L at 25°C. oecd.orgnih.gov If released into an aquatic environment, its high volatility, characterized by a significant Henry's Law constant, means it will rapidly volatilize from the water surface into the atmosphere. oecd.org The estimated volatilization half-life from a model river is about 46 minutes, and from a model lake, it is approximately 2.97 days. oecd.org

Simple hydrocarbons like this compound are resistant to hydrolysis. oecd.org Hydrolysis is a chemical reaction with water that can break down some compounds. However, this process requires specific chemical structures or functional groups that are not present in the this compound molecule. oecd.org Therefore, hydrolysis is not a contributing factor to the environmental degradation of this compound. oecd.org

Environmental Fate and Transport Properties of this compound
PropertyValue / DescriptionSource
Primary Environmental CompartmentAir (99.99%) oecd.org
Atmospheric Half-Life (vs. OH radicals)~2 to 8 hours oecd.org
Atmospheric Half-Life (vs. Ozone)~25 hours oecd.org
Water Solubility (at 25°C)263 mg/L (Low) oecd.orgnih.gov
HydrolysisResistant; not a significant degradation pathway. oecd.org
Primary Removal Process from WaterRapid volatilization to the atmosphere. oecd.org

Toxicity and Metabolic Fate

Metabolism to Epoxide Intermediates (e.g., 2-methyl-1,2-epoxypropane)

The metabolic fate of this compound in biological systems is a critical aspect of its toxicological profile. In vivo and in vitro studies have demonstrated that this compound is metabolized to its primary metabolite, 2-methyl-1,2-epoxypropane. researchgate.net This biotransformation is a cytochrome P-450-dependent process, specifically catalyzed by the CYP2E1 isozyme. researchgate.net

The formation of this reactive epoxide intermediate is a key step in the body's processing of this compound. researchgate.net Following its formation, 2-methyl-1,2-epoxypropane is further metabolized and detoxified by two primary enzymatic pathways: epoxide hydrolase and glutathione (B108866) S-transferase. researchgate.netresearchgate.net Epoxide hydrolase converts the epoxide to 2-methyl-1,2-propanediol, while glutathione S-transferase conjugates it with glutathione. researchgate.net The balance between the formation of the reactive epoxide by CYP2E1 and its detoxification by epoxide hydrolase and glutathione S-transferase is a determining factor in the potential toxicity of this compound. researchgate.net

Table 2: Key Enzymes in the Metabolism of this compound

EnzymeRole
Cytochrome P450 (CYP2E1)Catalyzes the initial epoxidation of this compound to 2-methyl-1,2-epoxypropane. researchgate.net
Epoxide HydrolaseInvolved in the detoxification of 2-methyl-1,2-epoxypropane to 2-methyl-1,2-propanediol. researchgate.net
Glutathione S-transferaseParticipates in the detoxification of 2-methyl-1,2-epoxypropane through conjugation with glutathione. researchgate.netresearchgate.net

Genetic Damage Potential

The potential for this compound to cause genetic damage has been the subject of toxicological studies. Research indicates that this compound itself was not mutagenic in Salmonella typhimurium strains, with or without metabolic activation. Furthermore, in inhalation studies with mice, there was no observed increase in the frequency of micronucleated erythrocytes in peripheral blood.

Reproductive Toxicity Assessment

The assessment of this compound's potential for reproductive toxicity has been conducted through preclinical studies. In a prenatal developmental toxicity study, pregnant Wistar rats were exposed to this compound via inhalation at various concentrations. The results of this study indicated no maternal toxicity at the tested concentrations. wikipedia.org

Furthermore, there were no adverse effects of this compound on the number, growth, or in-utero survival of the fetuses, and no negative impacts on fetal development were observed. wikipedia.org Based on these findings, a No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity has been established. These results, in conjunction with findings from other studies showing no biologically significant effects on the reproductive organs of male or female rats or mice, suggest a low concern for the reproductive toxicity of this compound. nih.goveuropa.eu

Table 3: Reproductive Toxicity Assessment of this compound in Rats

Study TypeSpeciesExposure RouteKey FindingsNOAEL
Prenatal Developmental ToxicityWistar RatInhalationNo maternal toxicity; no adverse effects on fetal development, number, growth, or survival. wikipedia.org8,000 ppm

Future Research Directions and Emerging Technologies for Isobutylene

Development of Novel Catalytic Systems

The development of more efficient, selective, and environmentally benign catalysts is a cornerstone of future isobutylene (B52900) research. Traditional industrial processes often rely on catalysts like strong liquid acids or Lewis acids, which can be corrosive, toxic, and difficult to handle. aimspress.commdpi.com Research is actively pursuing several new classes of catalysts to overcome these limitations.

Solid acid catalysts are a major area of focus, as they can mitigate issues of corrosion and catalyst separation. researchgate.net These include materials such as:

Ion-exchange resins researchgate.net

Zeolites researchgate.net

Heteropolyacids researchgate.net

Solid superacids researchgate.net

Sulfonic-acid-type carbon-based solid acids researchgate.net

For specific reactions, novel catalytic systems are being designed. In the dimerization of this compound, which is a key step in producing isooctane (B107328), researchers are exploring supported metal sulfate (B86663) catalysts. For instance, a series of FexZny/SiO2 catalysts were found to achieve high isobutene conversion (up to 89%) with excellent selectivity, demonstrating a synergetic effect between Zinc (Zn²⁺) and Iron (Fe²⁺) species. researchgate.net

Another promising frontier is the use of transition metal complexes. Nitrile-stabilized transition metal complexes with weakly coordinating anions have been shown to be efficient initiators for this compound polymerization, offering a more environmentally friendly alternative to the Lewis acids currently used in industry. mdpi.com For the production of this compound from alternative feedstocks like synthesis gas (syngas), modified cobalt and rhodium catalysts are being developed to selectively hydroformylate propylene (B89431) into alcohols, which are then dehydrated to this compound. google.com Similarly, for the dehydration of microbially-produced isobutanol to this compound, catalysts like mildly acidic γ-Al2O3 are being optimized for stability and high conversion rates. acs.org

Advancements in catalytic cracking are also improving the cost-effectiveness of this compound production. marketresearchintellect.com ExxonMobil's MTBE Decomposition technology, for example, uses a continuous fixed-bed process to catalytically crack methyl tert-butyl ether (MTBE) into high-purity this compound (at least 99.99 wt%) and methanol (B129727). axens.net

Table 1: Comparison of Emerging Catalytic Systems for this compound Production

Catalyst Type Feedstock / Reaction Key Advantages Research Focus
Solid Acids (e.g., Zeolites, Resins) This compound Dimerization/Oligomerization Reduced corrosion, easier separation Improving selectivity and lifetime researchgate.net
Supported Metal Sulfates (FexZny/SiO2) This compound Dimerization High conversion and selectivity Optimizing metal synergy researchgate.net
Transition Metal Complexes This compound Polymerization Environmentally benign, efficient initiation Immobilization for catalyst recycling mdpi.com
Modified Co/Rh Catalysts Propylene + Syngas High selectivity to alcohol intermediates Catalyst stability and activity google.com
γ-Al2O3 Isobutanol Dehydration High conversion rate (>99%), water tolerance Optimizing for bio-based feedstocks acs.org

Advanced Reactor Designs for Enhanced Efficiency

Innovations in reactor design are critical for improving the efficiency, cost-effectiveness, and environmental footprint of this compound production. hydrocarbonprocessing.com Advanced reactors often integrate reaction and separation steps to overcome equilibrium limitations and reduce operational costs. researchgate.net

Key emerging reactor technologies include:

Catalytic Distillation: This technology combines reaction and distillation in a single unit. For the dimerization of this compound, this approach can enhance conversion and selectivity. aimspress.com Research is focused on using advanced heat-integration technology within these systems to further boost efficiency. researchgate.net

Moving-Bed Reactors: For the dehydrogenation of isobutane (B21531) to isobutene, adiabatic radial-flow moving-bed reactors are being studied. These designs manage catalyst deactivation by coke formation, and modeling efforts aim to optimize operating conditions for maximum isobutene production under steady-state conditions. researchgate.net

Membrane Reactors: Hydrogen-permselective membrane reactors, often using a Pd/Ag membrane, offer a significant advantage for isobutane dehydrogenation. By continuously removing hydrogen (a reaction product) from the reaction zone, these reactors shift the reaction equilibrium, leading to higher isobutane conversion and isobutene selectivity. researchgate.net Simulations have shown that isobutene production can be enhanced by over 10% compared to conventional reactors with the same catalyst load. researchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is accelerating the pace of innovation in this compound production and utilization. scite.ai Computational methods allow for the rapid screening of catalysts, optimization of reaction conditions, and a deeper understanding of reaction mechanisms, which complements and guides physical experiments. scholarsresearchlibrary.com

One powerful tool is the use of Artificial Neural Networks (ANNs). Researchers have successfully developed ANNs to predict the molar concentrations of products in this compound dimerization processes using catalytic distillation. aimspress.comresearchgate.net These models, trained on simulation data, demonstrate high accuracy and can be used to identify optimal operating variables, laying the groundwork for future hybrid optimization methodologies. aimspress.comresearchgate.net

In combustion research, comprehensive studies combine experimental measurements of ignition delay times and laminar flame speeds with detailed kinetic modeling. researchgate.net This integrated approach is used to develop and validate kinetic models for isobutene oxidation, which is crucial for understanding its behavior as a fuel component. researchgate.net Similarly, computational chemistry methods like Density Functional Theory (DFT) are used alongside experiments to rationalize complex reaction phenomena, such as the mechanism and regioselectivity of this compound dimerization. scite.ai

Reactive molecular dynamics simulations are also being used to clarify the decomposition mechanisms of this compound-based polymers like polythis compound (B167198) (PIB). These simulations, when compared with experimental results from thermogravimetry and evolved gas analysis, provide insights into reaction paths and the influence of other materials on decomposition. researchgate.net This integration of computational and experimental work is essential for designing more stable materials and optimizing recycling processes. researchgate.net

Sustainable and Bio-based Production Pathways Optimization

In response to growing demand for sustainable chemicals and stricter environmental regulations, the development of bio-based this compound is a primary research focus. marketresearchintellect.comtechsciresearch.com Bio-isobutylene, derived from renewable resources, can significantly reduce the carbon footprint compared to its petrochemical counterpart. energyindustryreview.com The global bio-isobutene market is projected to grow significantly, driven by applications in fuels, plastics, rubbers, and cosmetics. businesswire.com

The core of this research lies in fermentation technology and metabolic engineering. techsciresearch.com Key areas of optimization include:

Feedstock Diversification: While initial processes used first-generation feedstocks like glucose, research is now focused on non-edible, second-generation resources such as wheat straw, corn stover, sugar cane bagasse, and wood chips. biomassmagazine.com Companies like Global Bioenergies have demonstrated that their production process is compatible with these more challenging feedstocks. biomassmagazine.com

Microbial Strain Engineering: Scientists are engineering microorganisms like E. coli and photosynthetic cyanobacteria (Synechocystis sp.) to convert sugars or CO2 directly into isobutene. nih.govbiorxiv.org This involves creating and optimizing novel metabolic pathways. energyindustryreview.com For example, specific enzymes like mevalonate (B85504) diphosphate (B83284) decarboxylase and engineered oleate (B1233923) hydratase have been explored to enable anaerobic production with high theoretical yields. nih.gov

Process Optimization: Since isobutene is a gas at fermentation temperatures, it can be easily recovered from the bioreactor, which may minimize product toxicity to the microorganisms and simplify purification. nih.gov Research is also exploring novel biocatalyst platforms, such as entrapping engineered cyanobacteria in polyvinyl alcohol hydrogels. This technique has been shown to restrict cell growth while maintaining viability and productivity, extending isobutene production for nearly a month and increasing yields by up to 80% compared to suspension cells. biorxiv.org

Another significant bio-based route involves the fermentative production of isobutanol, which is then catalytically dehydrated to this compound. acs.orgnih.gov Research here focuses on optimizing the dehydration step using robust catalysts that can handle the water content present in the bio-isobutanol feed. acs.org

Design of Novel this compound-Derived Materials with Tailored Properties

Research is actively exploring the synthesis of new this compound-based polymers and copolymers with unique, tailored properties for advanced applications. europa.eu This involves moving beyond traditional butyl rubber to create functionalized materials for use in lubricants, adhesives, and biomedical devices. google.comresearchgate.net

A key objective is to create highly reactive polyisobutenes (PIBs) that can be easily functionalized. This is often achieved by ensuring a high content of terminal vinylidene double bonds in the polymer chain. google.com New this compound copolymers are being developed with comonomers such as isoprene (B109036), butadiene, cyclopentadiene, and substituted styrenes. google.com By carefully controlling the molar ratio of the monomers and the polymerization conditions, copolymers with specific molecular weights (from 200 to 20,000 Daltons) and functionality can be produced. google.com

The functionalization of these polymers opens up a vast range of possibilities. For example, carboxylic acid-functionalized PIB has been prepared through methods like atom transfer radical polymerization, creating materials for new applications. researchgate.net Another innovative area is the development of polymeric ionic liquids (POILs) based on a polythis compound backbone. uni-halle.de By attaching ionic moieties (like imidazolium (B1220033) or pyrrolidinium) to the hydrophobic polymer, researchers can create nanostructured materials with unique physicochemical properties, including self-healing capabilities. uni-halle.de

Furthermore, by introducing reinforcing fillers such as nanocellulose, graphene, and carbon nanotubes into this compound rubber, its mechanical properties, like tensile strength and modulus, can be significantly enhanced. chembroad.com This allows for the development of higher-performance materials for demanding applications. chembroad.com

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing high-purity isobutylene in laboratory settings?

  • Methodological Answer : Use catalytic dehydrogenation of isobutane or dehydration of tert-butanol. Key steps include:

  • Catalyst Selection : Acidic catalysts like alumina or zeolites for dehydration .
  • Temperature Control : Maintain 300–400°C for dehydrogenation to minimize side products like alkanes or dienes .
  • Purification : Employ cryogenic distillation or molecular sieves to isolate this compound from byproducts (e.g., 1-butene) .
    • Data Validation : Confirm purity via GC-MS and FTIR spectroscopy, with retention indices matched to NIST databases .

Q. How can researchers characterize this compound’s thermodynamic properties under varying pressures?

  • Methodological Answer : Use adiabatic calorimetry or static vapor-pressure measurements.

  • Calibration : Reference substances (e.g., n-pentane) ensure instrument accuracy .
  • Data Analysis : Apply the Antoine equation to model vapor pressure vs. temperature relationships. Tabulate results with uncertainty margins (±0.5 kPa) .
    • Example Data Table :
Temperature (°C)Pressure (kPa)Phase Behavior
25320Gas
-1095Liquid-gas

Q. What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

  • Methodological Answer :

  • FTIR : Detect C=C stretching vibrations at ~1650–1670 cm⁻¹ and CH₃ deformation at ~1375 cm⁻¹ .
  • NMR : Use ¹³C NMR to distinguish this compound (δ ~115 ppm for sp² carbons) from isomers like 1-butene .
    • Pitfalls : Avoid overreliance on GC retention times alone; cross-validate with spectral libraries to prevent misidentification .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries for dimerization or alkylation reactions using software like Gaussian or VASP .
  • Kinetic Modeling : Integrate microkinetic models (e.g., Langmuir-Hinshelwood mechanisms) to simulate surface reactions on metal catalysts .
    • Validation : Compare simulated activation energies (±5 kJ/mol) with experimental data from temperature-programmed desorption (TPD) .

Q. What strategies resolve contradictions in reported kinetic data for this compound polymerization?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature (e.g., Web of Science) to identify variables causing discrepancies (e.g., initiator purity, solvent polarity) .
  • Controlled Replication : Reproduce studies under standardized conditions (e.g., 0.1 M BF₃·OEt₂ in hexane at 0°C) and apply ANOVA to assess inter-lab variability .
    • Case Study : Discrepancies in rate constants (e.g., 0.05 vs. 0.08 L/mol·s) may stem from unaccounted moisture levels in reaction vessels .

Q. How do isotopic labeling studies elucidate this compound’s metabolic pathways in environmental microbiology?

  • Methodological Answer :

  • ¹³C Tracer Experiments : Incubate soil samples with ¹³C-labeled this compound and track incorporation into microbial biomass via GC-IRMS .
  • Pathway Mapping : Use genomic tools (e.g., KEGG databases) to identify enzymes like monooxygenases in degradation pathways .
    • Data Interpretation : Correlate isotopic enrichment ratios (δ¹³C > +20‰) with microbial activity indices (e.g., ATP concentration) .

Methodological Frameworks

Designing experiments to assess this compound’s role in atmospheric chemistry:

  • Step 1 : Simulate tropospheric conditions in smog chambers (UV light, NOₓ, RH 40–60%) .
  • Step 2 : Quantify ozone formation potential (OFP) using proton-transfer-reaction mass spectrometry (PTR-MS) .
  • Step 3 : Model lifetime and global warming potential (GWP) via computational tools like GEOS-Chem .

Evaluating safety protocols for handling this compound in high-pressure reactions:

  • Pre-Experimental Review : Conduct a Pre-Startup Safety Review (PSSR) per OSHA guidelines, including hazard evaluations (e.g., HAZOP) and equipment integrity checks .
  • Mitigation Measures : Install pressure relief valves and gas detectors calibrated to 10% of the lower explosive limit (LEL = 1.8% v/v) .

Data Analysis and Presentation

Best practices for statistical analysis of this compound reaction yields:

  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Uncertainty Reporting : Express yields as mean ± 95% confidence interval (CI) based on triplicate trials .

Visualizing this compound’s phase behavior using PVT diagrams:

  • Software Tools : Use MATLAB or Python’s Matplotlib to generate 3D plots of pressure-volume-temperature relationships .
  • Annotation : Highlight critical points (Tc = 144.9°C, Pc = 3.97 MPa) and two-phase regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.